GSK-364735 sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
863437-78-9 |
|---|---|
Fórmula molecular |
C19H17FN3NaO4 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
sodium 7-[(4-fluorophenyl)methyl]-3-(2-hydroxyethylcarbamoyl)-1-methyl-2-oxo-1,5-naphthyridin-4-olate |
InChI |
InChI=1S/C19H18FN3O4.Na/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24;/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26);/q;+1/p-1 |
Clave InChI |
AEUGLAFVUCYION-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
Navigating the RIPK1 Pathway: A Technical Guide to GSK's Potent and Selective Inhibitors
An In-depth Analysis of the Mechanism of Action, Preclinical Data, and Experimental Methodologies of GSK's Leading RIPK1 Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in cellular signaling, orchestrating pathways that regulate inflammation and programmed cell death, including necroptosis. Dysregulation of RIPK1 kinase activity is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target. GlaxoSmithKline (GSK) has been at the forefront of developing potent and selective small-molecule inhibitors of RIPK1. This technical guide provides a comprehensive overview of the mechanism of action of GSK's clinical-stage RIPK1 inhibitors, with a primary focus on GSK2982772 and a comparative look at GSK3145095 .
It is important to clarify a potential point of confusion: the compound GSK-364735 is not a RIPK1 inhibitor but rather a potent HIV-1 integrase inhibitor.[1][2] This guide will focus on the aforementioned, validated GSK RIPK1 inhibitors.
This document details the intricate RIPK1 signaling pathway, the specific mechanism by which GSK's inhibitors modulate this pathway, and presents key preclinical data in a structured format. Furthermore, it provides detailed methodologies for the pivotal experiments used to characterize these compounds, accompanied by visual diagrams to elucidate complex biological processes and experimental workflows.
The Central Role of RIPK1 in Inflammation and Necroptosis
RIPK1 is a serine/threonine kinase that functions as a crucial signaling mediator downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[3][4][5] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where its function is dichotomous, dictated by post-translational modifications.
-
Pro-survival and Inflammatory Signaling: In Complex I, RIPK1 can be ubiquitinated, leading to the activation of the NF-κB and MAPK pathways. This promotes the transcription of pro-survival and pro-inflammatory genes. The kinase activity of RIPK1 is largely dispensable for this scaffolding function.
-
Induction of Cell Death: Under conditions where ubiquitination is impaired or components of Complex I are altered, RIPK1 can dissociate and form a cytosolic complex known as the necrosome (or Complex IIb) with RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL). The kinase activity of RIPK1 is essential for this process. Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL. The activated MLKL then translocates to the plasma membrane, disrupting its integrity and causing necroptotic cell death.
The inhibition of RIPK1's kinase activity presents a therapeutic strategy to block necroptosis and its associated inflammation, while potentially preserving its pro-survival scaffolding functions.
Mechanism of Action of GSK's RIPK1 Inhibitors
GSK2982772 and GSK3145095 are potent and selective inhibitors of the kinase activity of RIPK1. They bind to an allosteric pocket within the RIPK1 kinase domain, distinct from the ATP-binding site. This "Type III" binding mode contributes to their high selectivity. By inhibiting the kinase function of RIPK1, these compounds prevent the auto-phosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3, thereby blocking the formation and activation of the necrosome. This ultimately inhibits MLKL-mediated membrane disruption and necroptotic cell death.
The direct consequence of this mechanism is the suppression of TNF-α-mediated necroptosis and the reduction of inflammatory cytokine production.
Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention for GSK's inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2982772 and GSK3145095, demonstrating their potency and selectivity.
Table 1: Biochemical Potency of GSK RIPK1 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) |
| GSK2982772 | Human RIPK1 | ADP-Glo | 16 |
| GSK2982772 | Monkey RIPK1 | ADP-Glo | 20 |
| GSK3145095 | Human RIPK1 | ADP-Glo | 6.3 |
Table 2: Cellular Potency of GSK RIPK1 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) |
| GSK3145095 | Human U937 cells | Necroptosis Inhibition | 6.3 |
| GSK3145095 | Mouse L929 cells | Necroptosis Inhibition | 1300 |
Note: The significant difference in potency between human and mouse cells for GSK3145095 highlights a species-specific activity profile.
Experimental Protocols
Detailed methodologies for the key assays used to characterize GSK's RIPK1 inhibitors are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., amino acids 1-327)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test compound (GSK2982772 or GSK3145095)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme and MBP substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.
Materials:
-
Human cell line (e.g., HT-29 or U937)
-
Cell culture medium
-
Human TNF-α (e.g., 20 ng/mL)
-
Smac mimetic (e.g., 100 nM)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM)
-
Test compound (GSK2982772 or GSK3145095)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well assay plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
-
Incubate the plates for 24-48 hours at 37°C.
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent to measure the amount of ATP, which correlates with the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Conclusion
GSK2982772 and GSK3145095 are potent and selective inhibitors of RIPK1 kinase activity that effectively block the necroptotic cell death pathway. Their mechanism of action, characterized by an allosteric binding mode, offers a high degree of selectivity. The preclinical data demonstrate their potential for therapeutic intervention in diseases driven by RIPK1-mediated inflammation and necroptosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic utility of RIPK1 inhibition. As these and other RIPK1 inhibitors progress through clinical trials, they hold the promise of delivering novel treatments for a range of debilitating inflammatory and neurodegenerative conditions.
References
- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to GSK-364735 Sodium: A Novel HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735 sodium, also known as S-364735, is a potent, novel human immunodeficiency virus type 1 (HIV-1) integrase inhibitor belonging to the naphthyridinone class of compounds.[1][2][3] Developed through a collaboration between GlaxoSmithKline and Shionogi, GSK-364735 targets the strand transfer step of HIV DNA integration, a critical process for viral replication.[4] This document provides a detailed technical overview of GSK-364735, summarizing its mechanism of action, in vitro and in vivo activity, resistance profile, and pharmacokinetic properties. Detailed experimental protocols for key assays are also provided to facilitate further research and development in the field of HIV integrase inhibitors.
Mechanism of Action: Inhibition of HIV Integrase Strand Transfer
HIV integrase is a viral enzyme essential for the replication of HIV.[5] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[5] GSK-364735 is a strand transfer inhibitor (INSTI).[4] It functions by binding to the active site of the HIV integrase enzyme, chelating two essential magnesium ions within the integrase-viral DNA complex.[4][6] This action specifically blocks the strand transfer reaction, preventing the covalent linkage of the viral DNA to the host DNA.[4] The inhibition of integration effectively halts the viral replication cycle.[7][8]
A key indicator of integrase inhibition in cellular assays is the decrease in integrated viral DNA and a corresponding increase in the formation of 2-long terminal repeat (2-LTR) circles.[4][9] These circular DNA forms are byproducts of unintegrated viral DNA and serve as a surrogate marker for the nuclear import of viral DNA and the inhibition of its integration.[10] Cellular mechanistic studies have demonstrated that GSK-364735 treatment leads to a concentration-dependent decrease in integrated viral DNA and a concomitant increase in 2-LTR circles, confirming its mechanism of action as an integrase inhibitor.[4][9]
Quantitative Data Summary
The following tables summarize the in vitro and pharmacokinetic data for GSK-364735.
Table 1: In Vitro Activity of GSK-364735
| Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |
| Enzymatic Assay | ||||
| HIV-1 Integrase Strand Transfer | IC50 | 8 ± 2 | Recombinant HIV-1 Integrase | [9] |
| Antiviral Activity | ||||
| HIV-1 Replication | EC50 | 1.2 ± 0.4 | Peripheral Blood Mononuclear Cells (PBMCs) | [9] |
| EC50 | 5 ± 1 | MT-4 cells | [9] | |
| Binding Affinity | ||||
| Competitive Binding | Kd | 6 ± 4 | Recombinant HIV-1 Integrase | [9] |
| Effect of Human Serum | ||||
| Antiviral Potency Shift | Fold Decrease | 35-fold | MT-4 cells (extrapolated to 100% human serum) | [9] |
| Cytotoxicity | ||||
| Selectivity Index | SI | >2,200 | MT-4 cells | [9] |
Table 2: Pharmacokinetic Parameters of GSK-364735 in Healthy Adult Subjects (Single Dose, Fasted)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 50 | 185 | 1.5 | 865 | 4.5 |
| 100 | 304 | 2.0 | 1480 | 4.9 |
| 200 | 418 | 2.0 | 2150 | 5.4 |
| 400 | 467 | 2.5 | 2880 | 6.2 |
Note: Data presented as geometric means. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC0-∞ = Area under the plasma concentration-time curve from time zero to infinity, t1/2 = Elimination half-life.
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the inhibition of the strand transfer step catalyzed by recombinant HIV-1 integrase.
Materials:
-
Streptavidin-coated 96-well plates
-
Recombinant HIV-1 integrase
-
Biotinylated double-stranded donor substrate (DS) DNA (representing the viral DNA LTR end)
-
Digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA (representing host DNA)
-
GSK-364735 and control inhibitors
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% Brij-35)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Anti-DIG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: A streptavidin-coated 96-well plate is incubated with biotinylated DS DNA to allow for binding.
-
Washing: The plate is washed to remove unbound DS DNA.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and incubated to allow binding to the DS DNA.
-
Washing: The plate is washed to remove unbound integrase.
-
Inhibitor Addition: Serial dilutions of GSK-364735 or control compounds are added to the wells and pre-incubated with the integrase-DNA complex.
-
Strand Transfer Reaction: The reaction is initiated by the addition of DIG-labeled TS DNA. The plate is incubated to allow the strand transfer reaction to occur.
-
Washing: The plate is washed to remove unreacted components.
-
Detection: An anti-DIG-HRP antibody conjugate is added to the wells to bind to the integrated TS DNA.
-
Washing: The plate is washed to remove unbound antibody.
-
Signal Development: TMB substrate is added, and the colorimetric reaction is allowed to proceed.
-
Stopping the Reaction: The reaction is stopped with the addition of a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antiviral Activity Assay in MT-4 Cells
This assay determines the 50% effective concentration (EC50) of GSK-364735 required to inhibit HIV-1 replication in a cell-based model.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., strain IIIB or NL432)
-
GSK-364735 and control compounds
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: MT-4 cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of GSK-364735 are added to the wells.
-
Infection: A predetermined amount of HIV-1 is added to the wells containing cells and the compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Assessment of Viral Replication/Cytopathic Effect: The extent of viral replication is determined by measuring the cytopathic effect (CPE) of the virus on the cells. This is typically done by adding a cell viability reagent and measuring the signal (e.g., absorbance or luminescence) with a microplate reader.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of GSK-364735. The EC50 is determined by fitting the data to a dose-response curve. A parallel assay without viral infection is conducted to determine the 50% cytotoxic concentration (CC50).
Quantification of 2-LTR Circles
This assay measures the accumulation of 2-LTR circles in HIV-1 infected cells treated with an integrase inhibitor, providing mechanistic evidence of integrase inhibition.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
GSK-364735
-
Cell culture reagents
-
DNA extraction kit
-
Quantitative PCR (qPCR) instrument
-
Primers and probe specific for the 2-LTR circle junction
-
Primers and probe for a housekeeping gene (for normalization)
-
qPCR master mix
Procedure:
-
Cell Infection and Treatment: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of GSK-364735.
-
Incubation: The cells are incubated for a sufficient period to allow for reverse transcription and nuclear import of the viral DNA (e.g., 24-48 hours).
-
DNA Extraction: Total cellular DNA is extracted from the cells.
-
Quantitative PCR: qPCR is performed on the extracted DNA using primers and a probe that specifically amplify the junction of the 2-LTR circle. A separate qPCR reaction is performed for a housekeeping gene to normalize for the amount of input DNA.
-
Data Analysis: The relative quantity of 2-LTR circles is determined by comparing the amplification of the 2-LTR target to the housekeeping gene. An increase in the relative amount of 2-LTR circles with increasing concentrations of GSK-364735 indicates inhibition of integrase.[11][12][13]
Resistance Profile
GSK-364735 has demonstrated a favorable resistance profile. It retains full potency against HIV strains that are resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[4] While some cross-resistance has been observed with other integrase inhibitors, GSK-364735 maintains activity against certain integrase inhibitor-resistant mutants.[9]
Drug Combination Studies
In vitro studies have shown that GSK-364735 exhibits additive to synergistic effects when combined with other approved antiretroviral drugs.[6] No antagonistic effects have been observed, suggesting its potential for use in combination therapy.[6]
Conclusion
This compound is a potent HIV-1 integrase strand transfer inhibitor with a well-defined mechanism of action. Its strong in vitro antiviral activity, favorable resistance profile, and potential for use in combination therapy make it a significant compound in the landscape of antiretroviral drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to advance the treatment of HIV infection.
References
- 1. AIDS Pathology [webpath.med.utah.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gsk-364735 | C19H18FN3O4 | CID 54718859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 8. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 9. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 2-LTR circle junctions of Viral DNA in infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate episomal HIV 2-LTR circles quantification using optimized DNA isolation and droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. gene-quantification.eu [gene-quantification.eu]
Technical Guide: The Binding of GSK-364735 to the Two-Metal Binding Site of HIV Integrase
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-364735 is a potent naphthyridinone-based inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase. Its mechanism of action involves targeting the catalytic core domain of the enzyme, specifically by binding to the highly conserved two-metal binding site. This interaction chelates the divalent metal ions, typically magnesium (Mg²⁺), which are essential for the catalytic activity of integrase in both the 3'-processing and strand transfer steps of viral DNA integration into the host genome. By occupying this active site, GSK-364735 effectively blocks the integration process, a critical step in the HIV replication cycle. This document provides a detailed technical overview of the binding site, mechanism of action, relevant quantitative data, and the experimental protocols used to characterize this interaction.
The GSK-364735 Binding Site on HIV Integrase
The primary binding site for GSK-364735 is the active site of HIV-1 integrase, located within the catalytic core domain (CCD). This site is characterized by the presence of a conserved DDE motif, comprising three acidic amino acid residues: Asp64, Asp116, and Glu152. These residues coordinate two divalent metal ions, which are indispensable for the enzymatic reactions.
GSK-364735, as a member of the class of integrase strand transfer inhibitors (INSTIs), functions by chelating these two metal ions. The naphthyridinone scaffold of GSK-364735 contains a triad (B1167595) of heteroatoms that form a coplanar arrangement, allowing for the effective coordination of the two Mg²⁺ ions. This chelation displaces the reactive 3'-hydroxyl group of the viral DNA, thereby preventing the nucleophilic attack on the host DNA that is required for strand transfer.
The binding pocket is further defined by interactions with other conserved residues within the active site, which contribute to the affinity and specificity of the inhibitor. While a specific crystal structure of GSK-364735 bound to HIV integrase is not publicly available, molecular modeling and data from related naphthyridinone inhibitors suggest that interactions with residues such as Thr66, Lys156, and Lys159 are also important for the binding of this class of compounds.
Quantitative Data on GSK-364735 Activity
The following tables summarize the quantitative data for GSK-364735's inhibitory and antiviral activity from various in vitro and cellular assays.
Table 1: In Vitro Biochemical Inhibition and Binding Affinity
| Parameter | Value (nM) | Assay Type | Reference |
| IC₅₀ (Strand Transfer) | 8 ± 2 | Recombinant HIV-1 Integrase Assay | [1][2] |
| Kd (Binding Constant) | 6 ± 4 | Competitive Binding Assay | [1][2] |
Table 2: Cellular Antiviral Activity
| Cell Type | HIV-1 Strain | EC₅₀ (nM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ba-L | 1.2 ± 0.4 | [1] |
| MT-4 Cells | NL432 | 5 ± 1 | |
| MT-4 Cells (in presence of 100% human serum) | NL432 | ~175 (35-fold decrease) |
Table 3: Activity Against Resistant HIV-1 Strains
| Virus Type | Fold Change in EC₅₀ | Reference |
| Reverse Transcriptase Inhibitor (RTI)-Resistant | No significant change | |
| Protease Inhibitor (PI)-Resistant | No significant change | |
| Some Integrase Inhibitor-Resistant Mutants | Increased |
Experimental Protocols
In Vitro HIV Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of integration catalyzed by recombinant HIV-1 integrase.
Methodology:
-
Enzyme-DNA Complex Formation: Purified, recombinant HIV-1 integrase is pre-incubated with a biotinylated oligonucleotide duplex representing the viral DNA long terminal repeat (LTR) end. This allows for the formation of a stable enzyme-substrate complex.
-
Inhibitor Incubation: Serial dilutions of GSK-364735 are added to the pre-formed integrase-DNA complexes and incubated to allow for inhibitor binding.
-
Strand Transfer Reaction Initiation: A target DNA substrate, often labeled with a radioactive or fluorescent tag, is added to the reaction mixture. The reaction is initiated by the addition of Mg²⁺ or Mn²⁺.
-
Reaction Quenching and Product Detection: The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a quenching buffer containing a chelating agent (e.g., EDTA). The products of the strand transfer reaction are then separated by gel electrophoresis and quantified by autoradiography or fluorescence imaging.
-
Data Analysis: The concentration of GSK-364735 that inhibits 50% of the strand transfer activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular HIV Replication Assay
This assay determines the potency of a compound in inhibiting HIV replication in a cellular context.
Methodology:
-
Cell Culture: Human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of GSK-364735.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker in the cell culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity.
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral replication by 50%, is calculated from the dose-response curve.
Cellular Mechanism of Action Assay
This assay confirms that the antiviral activity of a compound is due to the inhibition of integration.
Methodology:
-
Cell Infection and Treatment: MT-4 cells are infected with HIV-1 (e.g., NL432) and treated with varying concentrations of GSK-364735.
-
DNA Extraction: At a specific time point post-infection (e.g., 24-48 hours), total cellular DNA is extracted.
-
Quantitative PCR (qPCR): Real-time PCR is used to quantify different forms of viral DNA:
-
Total Viral DNA: Measured using primers specific for a region of the viral genome that is synthesized early in reverse transcription.
-
Integrated Viral DNA (Provirus): Measured using one primer that binds to the viral LTR and another that binds to a repetitive element (e.g., Alu) in the human genome. This ensures that only integrated viral DNA is amplified.
-
2-LTR Circular DNA: Measured using primers that span the junction of the two long terminal repeats, which are formed when unintegrated viral DNA is circularized in the nucleus.
-
-
Data Analysis: The effect of GSK-364735 on the levels of each form of viral DNA is analyzed. An integrase inhibitor is expected to decrease the amount of integrated viral DNA while increasing the accumulation of 2-LTR circular DNA, with no significant effect on the total amount of viral DNA.
Visualizations
Signaling Pathway: GSK-364735 Inhibition of HIV Integrase
Caption: Mechanism of GSK-364735 inhibition of HIV integrase.
Experimental Workflow: Identification and Characterization of the GSK-364735 Binding Site
Caption: Workflow for identifying and characterizing the GSK-364735 binding site.
Conclusion
GSK-364735 is a potent inhibitor of HIV-1 integrase that acts by binding to the two-metal center of the enzyme's active site. This interaction prevents the crucial step of viral DNA integration into the host genome. The quantitative data demonstrate its low nanomolar efficacy in both biochemical and cellular assays. The experimental protocols outlined provide a framework for the discovery and characterization of this and other integrase inhibitors. Further structural studies would provide a more detailed understanding of the specific molecular interactions that govern the high affinity and specificity of GSK-364735 for its target.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of GSK-364735 Sodium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of GSK-364735 sodium, a potent naphthyridinone-based inhibitor of HIV-1 integrase. While a comprehensive quantitative SAR table for a broad series of GSK-364735 analogs is not publicly available, this document synthesizes the existing scientific literature to provide a detailed understanding of the key structural features governing its antiviral activity.
Introduction to GSK-364735
GSK-364735 is a novel antiretroviral agent that specifically targets the strand transfer step in HIV-1 DNA integration, a crucial process for viral replication.[1][2] It belongs to the class of integrase strand transfer inhibitors (INSTIs) and exhibits potent activity against wild-type HIV-1 and some variants resistant to other classes of antiretroviral drugs.[1] The core of GSK-364735 is a 1,5-naphthyridinone scaffold, which plays a critical role in its mechanism of action.
Mechanism of Action: A Two-Metal Binding Model
The primary mechanism of action for GSK-364735 involves the chelation of two divalent metal ions (typically Mg2+) within the catalytic site of the HIV-1 integrase enzyme.[1][2] This interaction is facilitated by a key pharmacophore consisting of three heteroatoms with a central acidic hydroxyl group. This metal-binding pharmacophore is essential for inhibiting the strand transfer reaction, thereby preventing the integration of the viral DNA into the host genome.
Below is a diagram illustrating the proposed interaction of the naphthyridinone core with the metal ions in the integrase active site.
Quantitative Data Summary
While a detailed SAR study with numerous analogs has not been published, the primary literature provides key activity data for GSK-364735 and a related "tool" compound, GSK304649. This allows for a foundational comparison.
| Compound | Structure | HIV-1 Integrase Strand Transfer IC50 (nM) | Antiviral EC50 in MT-4 cells (nM) | Antiviral EC50 in PBMC (nM) |
| GSK-364735 | 7-((4-fluorophenyl)methyl)-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,5-naphthyridine-3-carboxamide | 8 ± 2 | 5 ± 1 | 1.2 ± 0.4 |
| GSK304649 | N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | >1000 | >5000 | Not Reported |
Data sourced from Garvey et al., 2008.[1][2]
Structure-Activity Relationship (SAR) Analysis
Based on the available data and literature on related naphthyridinone and bicyclic HIV-1 integrase inhibitors, the following key SAR points can be elucidated:
-
The Naphthyridinone Core is Essential: The bicyclic naphthyridinone scaffold is the cornerstone of the molecule's activity, providing the rigid framework for the metal-chelating pharmacophore.
-
The 4-Hydroxy and 2-Oxo Groups are Critical: These groups, along with one of the naphthyridine nitrogens, form the three-point chelating system crucial for binding to the magnesium ions in the integrase active site. The significant drop in activity for GSK304649, which has a different substitution pattern, underscores the importance of this specific arrangement.
-
The 7-Substituent is a Key Determinant of Potency: The 4-fluorobenzyl group at the 7-position plays a vital role in the potency of GSK-364735. This hydrophobic group is believed to interact with a hydrophobic pocket in the enzyme, contributing significantly to the binding affinity.
-
The 3-Carboxamide Moiety Influences Pharmacokinetics and Potency: The N-(2-hydroxyethyl)carboxamide group at the 3-position can be modified to fine-tune the compound's properties, including solubility and cell permeability, which can impact antiviral potency.
The following workflow outlines a typical drug discovery and optimization process for developing novel integrase inhibitors based on a lead compound like GSK-364735.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate evaluation of novel compounds. The following are summaries of key experimental protocols typically employed in the study of HIV-1 integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Enzyme and Substrates: Recombinant HIV-1 integrase is used. The donor DNA is a biotinylated oligonucleotide duplex mimicking the viral DNA terminus. The target DNA is a radiolabeled oligonucleotide.
-
Reaction: The integrase and donor DNA are pre-incubated to form a complex. The test compound is then added, followed by the target DNA to initiate the strand transfer reaction.
-
Detection: The reaction products are captured on streptavidin-coated scintillation proximity assay (SPA) beads. The proximity of the radiolabeled target DNA to the beads (due to successful integration) results in a signal that is measured using a scintillation counter.
-
Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is calculated.
Cell-Based Antiviral Assay (MT-4 Cells)
This assay determines the potency of a compound in inhibiting HIV-1 replication in a human T-cell line.
-
Cell Culture: MT-4 cells are cultured in appropriate media.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compound.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Endpoint Measurement: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant or by using a cell viability assay (e.g., MTS) to measure the cytopathic effect of the virus.
-
Analysis: The concentration of the compound that protects 50% of the cells from the viral cytopathic effect or inhibits 50% of reverse transcriptase activity (EC50) is determined.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells.
-
Cell Culture: Uninfected MT-4 cells are cultured in the presence of serial dilutions of the test compound.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as MTS or by trypan blue exclusion.
-
Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50.
The following diagram illustrates the logical relationship in evaluating a potential HIV-1 integrase inhibitor.
Conclusion
This compound is a potent HIV-1 integrase inhibitor with a well-defined pharmacophore centered on its naphthyridinone core. The structure-activity relationship is driven by the precise arrangement of a metal-chelating motif and a hydrophobic 4-fluorobenzyl group that interacts with the enzyme's active site. While a comprehensive public SAR database for this specific compound and its close analogs is not available, the principles outlined in this guide, derived from existing literature, provide a strong foundation for researchers and drug development professionals working on the next generation of HIV-1 integrase inhibitors. Further research to delineate the specific contributions of various substituents on the naphthyridinone scaffold will be invaluable in the design of even more effective and resilient antiretroviral therapies.
References
The Discovery and Synthesis of GSK-364735 Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735, a potent naphthyridinone derivative, emerged from a collaborative research effort between GlaxoSmithKline and Shionogi as a highly effective inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. This document provides a comprehensive technical guide to the discovery, mechanism of action, and synthesis of its sodium salt, GSK-364735 sodium. It is intended for an audience with a professional background in drug discovery and development, offering detailed insights into the scientific foundation of this antiretroviral agent.
Discovery and Core Activity
GSK-364735 was identified as a lead compound from a novel scaffold of integrase inhibitors. The discovery was driven by the urgent need for new antiretroviral agents with unique mechanisms of action to combat the emergence of drug-resistant HIV-1 strains. The compound belongs to a class of two-metal binding inhibitors that target the catalytic core of HIV-1 integrase.
Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
The primary mechanism of action of GSK-364735 is the specific inhibition of the strand transfer step of HIV-1 DNA integration into the host genome. This process is crucial for the establishment of a productive viral infection. GSK-364735 is hypothesized to interact with two critical magnesium ions within the integrase-viral DNA binary complex, effectively blocking the covalent linkage of the viral DNA to the host cell's DNA. This targeted inhibition prevents the establishment of the integrated provirus, thereby halting the viral replication cycle.[1]
The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by GSK-364735.
Caption: HIV-1 Replication Cycle and GSK-364735 Inhibition Point.
Quantitative Biological Data
GSK-364735 demonstrates potent activity against HIV-1 integrase and viral replication in various assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Assay | Reference |
| In Vitro IC50 | |||
| HIV-1 Integrase (Strand Transfer) | 8 ± 2 nM | Recombinant Enzyme Assay | [2] |
| Cellular EC50 | |||
| HIV-1 Replication | 1.2 ± 0.4 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| HIV-1 Replication | 5 ± 1 nM | MT-4 Cells | [2] |
| Binding Affinity | |||
| Kd (Binding Constant) | 6 ± 4 nM | Competitive Binding Assay | [2] |
| Antiviral Activity against Resistant Strains | |||
| Reverse Transcriptase Inhibitor-Resistant Strains (n=5) | 2.2 to 3.7 nM | Cellular Assay | [1] |
| Protease Inhibitor-Resistant Strains (n=4) | 2.0 to 3.2 nM | Cellular Assay | [1] |
Experimental Protocols
While the precise, detailed experimental protocols for the synthesis and biological evaluation of GSK-364735 are proprietary to GlaxoSmithKline and Shionogi and were first disclosed in patent literature, this section provides generalized methodologies based on standard practices for this class of compounds.
Generalized Synthesis Workflow
The synthesis of 1,5-naphthyridine-3-carboxamide derivatives like GSK-364735 typically involves a multi-step process. The following diagram outlines a plausible synthetic workflow.
Caption: Generalized Synthetic Workflow for this compound.
Methodology:
-
Naphthyridine Core Synthesis: The synthesis would likely commence with the construction of the core 1,5-naphthyridine (B1222797) ring system. This can be achieved through various organic chemistry reactions, such as the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a β-ketoester.
-
Functionalization: Subsequent steps would involve the introduction of the necessary functional groups at specific positions of the naphthyridine ring. This could include halogenation, followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-fluorobenzyl group.
-
Carboxamide Formation: The carboxamide moiety is typically introduced by first converting a carboxylic acid or ester precursor on the naphthyridine ring to an activated species (e.g., an acid chloride or by using peptide coupling reagents) and then reacting it with the appropriate amine (in this case, 2-hydroxyethylamine).
-
Purification: Each intermediate and the final product would be purified using standard techniques such as column chromatography, recrystallization, and characterized by methods like NMR, mass spectrometry, and elemental analysis.
-
Sodium Salt Formation: The final step involves the formation of the sodium salt, likely by treating the free acid form of GSK-364735 with a sodium base, such as sodium hydroxide (B78521) or sodium alkoxide, in a suitable solvent.
HIV-1 Integrase Strand Transfer Assay (Generalized Protocol)
This assay is designed to measure the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Workflow Diagram:
Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.
Methodology:
-
Reagents and Substrates:
-
Purified, recombinant HIV-1 integrase enzyme.
-
A 5'-end labeled (e.g., with biotin (B1667282) or a radioactive isotope) oligonucleotide duplex representing the pre-processed viral DNA terminus (donor substrate).
-
A target DNA substrate (e.g., a plasmid or another oligonucleotide duplex).
-
-
Reaction Setup:
-
The reaction is typically carried out in a microplate format.
-
Integrase, donor substrate, and the test compound (GSK-364735 at various concentrations) are pre-incubated in a reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
The reaction is initiated by the addition of the target DNA substrate.
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 37°C to allow for the strand transfer reaction to occur.
-
The reaction is stopped by the addition of a chelating agent (e.g., EDTA) and/or a denaturing agent.
-
-
Product Detection and Analysis:
-
The products of the strand transfer reaction (covalently linked donor and target DNA) are separated from the unreacted substrates, often by gel electrophoresis.
-
Alternatively, a more high-throughput method like an ELISA-based assay can be used, where the biotin-labeled donor substrate that has been integrated into a captured target DNA is detected using a streptavidin-conjugated enzyme.
-
-
Data Analysis:
-
The amount of product formed is quantified for each concentration of the inhibitor.
-
The data is then used to calculate the 50% inhibitory concentration (IC50) value for GSK-364735.
-
Antiviral Activity Assay (Generalized Protocol)
This cell-based assay is used to determine the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture:
-
A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is cultured under appropriate conditions.
-
-
Infection and Treatment:
-
The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Immediately after infection, the cells are treated with various concentrations of GSK-364735.
-
-
Incubation:
-
The infected and treated cells are incubated for a period of several days to allow for multiple rounds of viral replication.
-
-
Measurement of Viral Replication:
-
The extent of viral replication is measured by quantifying a viral marker in the cell culture supernatant. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
-
-
-
Data Analysis:
-
The concentration of the viral marker is plotted against the concentration of GSK-364735.
-
The 50% effective concentration (EC50) is calculated, which represents the concentration of the compound that inhibits viral replication by 50%.
-
-
Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the concentration of GSK-364735 that is toxic to the host cells (CC50).
-
The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
-
Conclusion
This compound is a potent and selective inhibitor of HIV-1 integrase that demonstrates significant promise as an antiretroviral agent. Its discovery represents a successful outcome of a targeted drug development program aimed at a critical viral enzyme. The data presented herein underscores its potent in vitro and cellular activity, highlighting its specific mechanism of action in blocking the strand transfer step of viral DNA integration. The generalized experimental protocols provide a framework for understanding the methodologies employed in the discovery and characterization of this important class of inhibitors. Further research and clinical development of integrase inhibitors continue to be a vital component of the global effort to combat the HIV/AIDS pandemic.
References
- 1. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-364735 Sodium: A Technical Guide on its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735, a naphthyridinone derivative, is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase.[1][2][3] Extensive research has characterized its significant antiviral activity against HIV-1, including various strains resistant to other classes of antiretroviral drugs. This technical guide provides a comprehensive overview of the known antiviral spectrum of GSK-364735, its mechanism of action, and detailed experimental protocols for its evaluation. Based on publicly available scientific literature, the documented antiviral activity of GSK-364735 is primarily focused on HIV-1.
Antiviral Spectrum of GSK-364735
The antiviral activity of GSK-364735 has been predominantly evaluated against HIV-1. The compound demonstrates potent inhibition of viral replication in various cellular assays.
| Virus | Strain(s) | Cell Line/Assay Type | EC50/IC50 (nM) | Selectivity Index | Reference |
| HIV-1 | Wild-type | Recombinant HIV-1 Integrase Strand Transfer Assay | 8 ± 2 | Not Applicable | [1][4] |
| Wild-type | Peripheral Blood Mononuclear Cells (PBMCs) | 1.2 ± 0.4 | >2,200 | ||
| Wild-type | MT-4 Cells | 5 ± 1 | >2,200 | ||
| Reverse Transcriptase Inhibitor-Resistant | Cellular Assay | 2.2 - 3.7 | Not Reported | ||
| Protease Inhibitor-Resistant | Cellular Assay | 2.0 - 3.2 | Not Reported |
Note: The selectivity index is a ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the compound's safety margin. A higher selectivity index is desirable.
Mechanism of Action: Inhibition of HIV-1 Integrase
GSK-364735 targets the HIV-1 integrase enzyme, a critical component for viral replication. Specifically, it acts as a strand transfer inhibitor. The integrase enzyme catalyzes two key steps in the integration of the viral DNA into the host cell's genome: 3'-processing and strand transfer. GSK-364735 binds to the active site of the integrase-viral DNA complex, chelating two essential magnesium ions. This action prevents the strand transfer step, thereby blocking the covalent insertion of the viral DNA into the host chromosome. This mechanism effectively halts the viral replication cycle.
Caption: Mechanism of GSK-364735 action on HIV-1 integrase.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This biochemical assay evaluates the direct inhibitory effect of a compound on the strand transfer activity of the HIV-1 integrase enzyme.
Methodology:
-
Immobilization of Donor DNA: A biotin-labeled DNA oligonucleotide corresponding to the U5 end of the HIV-1 long terminal repeat (LTR) is immobilized on a streptavidin-coated microplate.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: Serial dilutions of GSK-364735 are added to the wells and incubated to allow for binding to the integrase-DNA complex.
-
Strand Transfer Reaction: A target DNA oligonucleotide is added to initiate the strand transfer reaction.
-
Detection: The integrated target DNA is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon the addition of a substrate.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the strand transfer activity by 50%, is calculated from the dose-response curve.
Cellular Antiviral Assay in MT-4 Cells
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Methodology:
-
Cell Preparation: MT-4 cells are seeded in a 96-well microplate.
-
Compound Addition: Serial dilutions of GSK-364735 are added to the cells.
-
Viral Infection: A standardized amount of an HIV-1 laboratory strain is added to the wells.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA), or by assessing cell viability using a colorimetric assay (e.g., MTT assay), as HIV-1 infection is cytopathic to MT-4 cells.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined. The cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to calculate the selectivity index.
Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the antiviral activity in primary human immune cells, which are natural targets of HIV-1.
Methodology:
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.
-
Compound Treatment and Infection: The stimulated PBMCs are treated with serial dilutions of GSK-364735 and then infected with a standardized amount of an HIV-1 strain.
-
Incubation and Monitoring: The cultures are maintained for several days, with the medium being replaced periodically.
-
Endpoint Measurement: The level of viral replication is quantified by measuring the p24 antigen in the culture supernatants at specific time points.
-
Data Analysis: The EC50 value is calculated based on the reduction in p24 antigen production in the presence of the compound.
References
In Vitro Potency of GSK-364735 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of GSK-364735 sodium, a novel and potent human immunodeficiency virus type 1 (HIV-1) integrase inhibitor. The information presented herein is compiled from publicly available research and is intended to support further investigation and development in the field of antiretroviral therapy.
Core Data Presentation
The in vitro activity of GSK-364735 has been evaluated in various biochemical and cellular assays, demonstrating its potent inhibitory effects on HIV-1 integrase and viral replication.
Table 1: Biochemical Potency of GSK-364735
| Assay Type | Target | Parameter | Value (nM) |
| Strand Transfer Assay | HIV-1 Integrase | IC50 | 7.8 ± 0.8 |
| Ligand Binding Assay | HIV-1 Integrase | Kd | 6 ± 4 |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Antiviral Activity of GSK-364735 in Cellular Assays
| Cell Type | HIV-1 Strain | Parameter | Value (nM) | Selectivity Index |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ba-L | EC50 | 1.2 ± 0.4 | >2,200 |
| MT-4 Cells | NL432 | EC50 | 5 ± 1 | >2,200 |
EC50: Half-maximal effective concentration. The selectivity index is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
HIV-1 Integrase Strand Transfer Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Complex Formation: Purified recombinant HIV-1 integrase is incubated with a biotinylated viral DNA oligonucleotide duplex to form a stable complex.
-
Inhibitor Pre-incubation: The integrase-DNA complex is then pre-incubated with varying concentrations of GSK-364735.
-
Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate.
-
Detection: The amount of strand transfer is measured using a scintillation proximity assay, where a signal is generated upon successful integration.
-
Data Analysis: The concentration-dependent inhibition data is used to calculate the IC50 value.
Cellular Antiviral Assay
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.
-
Cell Culture: Human cell lines (e.g., MT-4) or primary cells (e.g., PBMCs) are cultured under standard conditions.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: Immediately following infection, the cells are treated with a range of concentrations of GSK-364735.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is assessed by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration.
Visualizations
The following diagrams illustrate the mechanism of action of GSK-364735 and the experimental workflow for its evaluation.
Caption: Mechanism of HIV-1 Integrase Inhibition by GSK-364735.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Mechanism of Action
GSK-364735 is a two-metal binding HIV integrase strand transfer inhibitor.[1] It potently inhibits the strand transfer step of viral DNA integration into the host cell genome.[2] By binding to the active site of the HIV-1 integrase enzyme, GSK-364735 prevents the covalent linkage of the viral DNA to the host chromosome, a critical step in the viral replication cycle.[2][3] This mechanism of action leads to a concentration-dependent decrease in the amount of integrated viral DNA and a concomitant increase in the formation of 2-LTR circles, which are dead-end products of unintegrated viral DNA.[2]
Resistance Profile
As expected for an integrase inhibitor, GSK-364735 retains full potency against HIV strains that are resistant to other classes of antiretroviral drugs, such as reverse transcriptase inhibitors and protease inhibitors.[2] However, some viruses with resistance mutations to other integrase inhibitors have shown cross-resistance to GSK-364735.[2] In vitro resistance selection studies have identified mutations within the integrase active site that confer resistance to GSK-364735, similar to those seen with other two-metal binding integrase inhibitors.[2]
Conclusion
This compound is a highly potent inhibitor of HIV-1 integrase with nanomolar activity in both biochemical and cellular assays. Its mechanism of action, targeting the strand transfer step of viral integration, makes it an important compound in the development of antiretroviral therapies. The data presented in this guide underscore its significant in vitro potency and provide a foundation for further research and clinical investigation.
References
- 1. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics of GSK-364735 Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735, a novel naphthyridinone, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase strand transfer (INSTI). By binding to the active site of the integrase enzyme, GSK-364735 prevents the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle. This document provides a comprehensive overview of the preclinical pharmacokinetic profile of GSK-364735 sodium salt in various animal models, offering valuable insights for researchers and drug development professionals. The information presented herein is synthesized from publicly available data and established preclinical methodologies.
Mechanism of Action: HIV-1 Integrase Inhibition
GSK-364735 exerts its antiviral activity by targeting the HIV-1 integrase enzyme. This enzyme facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome through a two-step process: 3'-processing and strand transfer. GSK-364735 specifically inhibits the strand transfer step, effectively blocking the covalent linkage of the viral DNA to the host DNA.
Figure 1: Mechanism of Action of GSK-364735.
Preclinical Pharmacokinetic Profile
Single-dose pharmacokinetic studies of GSK-364735 have been conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.
Intravenous Administration
Following a single intravenous bolus dose, GSK-364735 exhibited low to moderate clearance and a moderate volume of distribution across the preclinical species tested.
Table 1: Intravenous Pharmacokinetic Parameters of GSK-364735
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 1 | 0.5 | 0.5 |
| Clearance (CL) (% Hepatic Blood Flow) | 5.8 | 27.8 | 4.6 |
| Volume of Distribution (Vdss) (L/kg) | 1.2 | 1.1 | 0.8 |
| Terminal Half-Life (t½) (h) | 3.9 | 1.5 | 2.1 |
Data presented as free acid equivalents.
Oral Administration
The oral bioavailability of the potassium salt of GSK-364735, administered in a capsule formulation, was evaluated in fasted animals.
Table 2: Oral Pharmacokinetic Parameters of GSK-364735 Potassium Salt
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 5 | 2.5 | 2.5 |
| Cmax (µg/mL) | 0.3 | 0.8 | 1.2 |
| Tmax (h) | 4 | 2 | 2 |
| AUC (µg·h/mL) | 2.1 | 4.5 | 8.9 |
| Oral Bioavailability (%) | 12 | 43 | 35 |
Data presented as free acid equivalents.
Detailed Experimental Protocols
The following sections outline representative, detailed methodologies for conducting preclinical pharmacokinetic studies of GSK-364735, based on the available information and standard industry practices.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (250-300 g), male beagle dogs (8-12 kg), and male cynomolgus monkeys (3-5 kg).
-
Supplier: Charles River Laboratories or other accredited supplier.
-
Housing: Animals are housed in environmentally controlled rooms (20-24°C, 40-70% relative humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, except for fasting periods prior to oral dosing.
-
Acclimation: A minimum of a 7-day acclimation period is required before the start of the study.
Drug Formulation and Administration
A general workflow for the preparation and administration of GSK-364735 is depicted below.
Figure 2: General Experimental Workflow.
-
Intravenous Formulation: this compound is dissolved in a vehicle of DMSO:Solutol:0.05 M N-methylglutamine solution to achieve the target concentration. The final solution is filtered through a 0.22 µm filter before administration.
-
Oral Formulation: The potassium salt of GSK-364735 is mixed with an Avicel/sodium starch glycolate (B3277807) mixture and filled into gelatin capsules.
-
Intravenous Administration: A single bolus dose is administered via a surgically implanted catheter in the jugular vein (rats and monkeys) or cephalic vein (dogs) at a volume of 1 mL/kg.
-
Oral Administration: Animals are fasted overnight (approximately 12 hours) with free access to water. A single capsule is administered via oral gavage. Food is returned 4 hours post-dose.
Blood Sampling and Plasma Collection
-
Blood Collection: Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs and monkeys) are collected at predose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Anticoagulant: Blood samples are collected into tubes containing K2EDTA.
-
Plasma Separation: Plasma is separated by centrifugation at approximately 3000 x g for 10 minutes at 4°C and stored at -70°C until analysis.
Bioanalytical Method: LC-MS/MS
Quantitation of GSK-364735 in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an appropriate internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.
-
Chromatography:
-
LC System: Shimadzu or Waters ACQUITY UPLC system.
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution is used to achieve optimal separation.
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for GSK-364735 and the internal standard.
-
-
Data Analysis: Peak areas are integrated, and a calibration curve is constructed using weighted linear regression to determine the concentration of GSK-364735 in the unknown samples.
Pharmacokinetic Data Analysis
Noncompartmental analysis is performed using WinNonlin Professional software to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
t½: Terminal elimination half-life.
-
CL: Total body clearance.
-
Vdss: Volume of distribution at steady state.
-
Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Conclusion
GSK-364735 demonstrates a preclinical pharmacokinetic profile characterized by low to moderate clearance and moderate oral bioavailability in common preclinical species. These data, in conjunction with its potent in vitro antiviral activity, supported its progression into clinical development. The experimental protocols outlined in this guide provide a framework for conducting similar preclinical pharmacokinetic evaluations for novel antiviral compounds. A thorough understanding of the ADME properties in preclinical models is crucial for predicting human pharmacokinetics and for the successful development of new therapeutic agents.
GSK-364735 sodium as a chemical probe for integrase research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735 sodium, a potent naphthyridinone derivative, has emerged as a critical chemical probe for the study of HIV-1 integrase. This document provides an in-depth technical guide on its use in integrase research, detailing its mechanism of action, biochemical and cellular activities, and comprehensive experimental protocols. GSK-364735 is a highly potent inhibitor of the strand transfer step of HIV-1 integration, a critical process for viral replication.[1][2][3] It functions as a two-metal-binding inhibitor, interacting with the catalytic center of the integrase enzyme.[1][4] This guide is intended to equip researchers with the necessary information to effectively utilize GSK-364735 as a tool to investigate HIV-1 integrase function and to aid in the development of novel antiretroviral therapies.
Mechanism of Action
GSK-364735 exerts its potent antiviral activity by specifically inhibiting the strand transfer reaction catalyzed by HIV-1 integrase. This inhibition is achieved through its interaction with the two-metal binding site within the catalytic core of the enzyme. By binding to this site, GSK-364735 competitively prevents the integrase from inserting the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection. This targeted mechanism of action makes GSK-364735 a highly specific tool for studying the strand transfer process and for screening for other inhibitors that target this essential viral function. In cellular assays, the inhibition of integration by GSK-364735 leads to a consequential increase in the formation of 2-long-terminal-repeat (2-LTR) circles, which are byproducts of unintegrated viral DNA.
Caption: Mechanism of action of GSK-364735 in the context of the HIV replication cycle.
Biochemical and Cellular Activity
GSK-364735 demonstrates potent activity in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
| Biochemical Activity | Value (nM) | Reference |
| IC50 (Strand Transfer) | 8 ± 2 | |
| Kd (Binding Constant) | 6 ± 4 |
| Cellular Antiviral Activity | Cell Type | EC50 (nM) | Reference |
| HIV-1 Replication | PBMCs | 1.2 ± 0.4 | |
| HIV-1 Replication | MT-4 cells | 5 ± 1 | |
| HIV-1 Replication (Wild-Type) | HeLa-CD4 cells | 2.2 - 3.7 | |
| HIV-1 Replication (RTI-resistant) | HeLa-CD4 cells | 2.2 - 3.7 | |
| HIV-1 Replication (PI-resistant) | MT-4 cells | 2.0 - 3.2 |
IC50: 50% inhibitory concentration. EC50: 50% effective concentration. Kd: Dissociation constant. PBMCs: Peripheral blood mononuclear cells. RTI: Reverse transcriptase inhibitor. PI: Protease inhibitor.
Of note, the antiviral potency of GSK-364735 is affected by the presence of human serum, with a 35-fold decrease in potency observed in the presence of 100% human serum in MT-4 cell assays.
Experimental Protocols
Detailed methodologies for key experiments involving GSK-364735 are provided below. These protocols are synthesized from published literature to provide a comprehensive guide for researchers.
HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated viral DNA oligonucleotide duplex (donor substrate)
-
Radiolabeled target DNA substrate
-
This compound
-
Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
Scintillation proximity assay (SPA) beads
-
96-well plates
-
Scintillation counter
Protocol:
-
Complex Formation: Purified recombinant HIV-1 integrase is first combined with a biotinylated viral DNA oligonucleotide duplex to form the integrase-DNA complex.
-
Inhibitor Pre-incubation: The integrase-DNA complex is pre-incubated with varying concentrations of GSK-364735.
-
Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of a radiolabeled target DNA substrate.
-
Incubation: The reaction mixture is incubated to allow for the strand transfer to occur.
-
Detection: The amount of product is quantified using a scintillation proximity assay (SPA), where the biotinylated donor DNA is captured by streptavidin-coated SPA beads. A successful strand transfer event brings the radiolabeled target DNA in close proximity to the bead, generating a signal.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of GSK-364735.
Cellular HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.
Caption: Workflow for the Cellular HIV-1 Replication Assay.
Materials:
-
MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
Cell culture medium
-
96-well plates
-
p24 ELISA kit or Reverse Transcriptase Assay kit
Protocol:
-
Cell Plating: Seed MT-4 cells or PBMCs into 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of GSK-364735 to the wells.
-
Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates for a period of 4-7 days to allow for viral replication.
-
Measurement of Viral Replication: At the end of the incubation period, measure the extent of viral replication by quantifying the amount of p24 antigen in the cell supernatant using an ELISA or by measuring reverse transcriptase activity.
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the log concentration of GSK-364735.
Measurement of 2-LTR Circles
This assay quantifies the formation of 2-LTR circles, a marker for the inhibition of HIV-1 integration.
Caption: Workflow for the Measurement of 2-LTR Circles.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
This compound
-
DNA extraction kit
-
Primers and probe specific for the 2-LTR junction
-
Quantitative PCR (qPCR) instrument and reagents
Protocol:
-
Infection and Treatment: Infect MT-4 cells with HIV-1 in the presence or absence of GSK-364735.
-
Incubation: Incubate the cells for a sufficient period to allow for reverse transcription and nuclear import of the viral DNA.
-
DNA Isolation: Isolate total DNA from the cells using a commercial DNA extraction kit.
-
Quantitative PCR: Perform qPCR using primers and a probe that specifically amplify the junction of the 2-LTR circles. A standard curve is generated using a plasmid containing the 2-LTR junction to quantify the number of 2-LTR circles in the samples.
-
Data Analysis: The amount of 2-LTR circles is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency. An increase in the level of 2-LTR circles in the presence of GSK-364735 is indicative of integrase inhibition.
Selectivity and Resistance
GSK-364735 exhibits high selectivity for HIV-1 integrase, with selectivity indexes of at least 2,200 in cellular assays. It retains full potency against HIV strains that are resistant to reverse transcriptase and protease inhibitors, highlighting its distinct mechanism of action. However, cross-resistance has been observed with some other integrase inhibitors. Resistance to GSK-364735 has been associated with mutations within the active site of the integrase enzyme.
Conclusion
This compound is a valuable chemical probe for the study of HIV-1 integrase. Its potent and specific inhibition of the strand transfer reaction, coupled with its well-characterized biochemical and cellular activities, makes it an indispensable tool for researchers in the field of HIV drug discovery and virology. The detailed experimental protocols provided in this guide should facilitate its effective use in the laboratory. Further research utilizing GSK-364735 will undoubtedly continue to provide valuable insights into the intricacies of HIV-1 integration and contribute to the development of next-generation antiretroviral therapies. However, it is important to note that the development of GSK-364735 was discontinued (B1498344) due to adverse liver effects observed in preclinical safety studies. Despite this, its utility as a research tool remains significant.
References
Methodological & Application
Application Notes and Protocols for GSK-364735 Sodium in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-364735 sodium, a potent naphthyridinone-based inhibitor of HIV-1 integrase, in various in vitro HIV replication assays. Detailed protocols for key experiments are provided to facilitate the evaluation of its antiviral activity and mechanism of action.
Introduction
GSK-364735 is a highly potent and selective inhibitor of the strand transfer step in HIV-1 DNA integration, a critical process for viral replication.[1][2] It targets the HIV-1 integrase enzyme, which does not have a human homolog, making it an attractive target for antiretroviral therapy.[2] GSK-364735 demonstrates potent antiviral activity at nanomolar concentrations in various cell-based assays, including those using peripheral blood mononuclear cells (PBMCs) and MT-4 cells.[1][3] This document outlines the methodologies to assess the efficacy, cytotoxicity, and mechanism of action of GSK-364735.
Mechanism of Action
GSK-364735 functions as a two-metal-binding HIV integrase strand transfer inhibitor.[2] By binding to the catalytic center of the HIV integrase, it blocks the integration of the reverse-transcribed viral DNA into the host cell's genome.[1][3] This inhibition of viral DNA integration leads to an accumulation of non-integrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.[1][3]
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-364735 Sodium in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] As a naphthyridinone derivative, it acts as a strand transfer inhibitor, effectively blocking the integration of the viral DNA into the host cell genome.[3] These application notes provide a comprehensive guide for the use of GSK-364735 sodium salt in cell culture-based assays to evaluate its antiviral activity and cytotoxicity.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | S/GSK-364735 sodium |
| Molecular Formula | C₁₉H₁₇FN₃NaO₄ |
| Molecular Weight | 393.34 g/mol [4][5] |
| CAS Number | 863437-78-9 |
| Mechanism of Action | HIV-1 Integrase Strand Transfer Inhibitor |
Quantitative Data Summary
GSK-364735 exhibits potent anti-HIV-1 activity in various cell-based assays. The following table summarizes its inhibitory concentrations.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HIV-1 Integrase Inhibition | - | IC₅₀ | 7.8 nM | |
| Antiviral Activity | Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ | 1.2 ± 0.4 nM | |
| Antiviral Activity | MT-4 cells | EC₅₀ | 5 ± 1 nM |
Signaling Pathway
GSK-364735 targets the HIV-1 integrase enzyme, preventing the integration of the reverse-transcribed viral DNA into the host chromosome. This action effectively halts the viral replication cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Studying HIV Integrase Kinetics Using GSK-364735 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735 sodium is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication.[1][2][3] This naphthyridinone derivative targets the strand transfer step of the integration process by binding to the two-metal catalytic center of the enzyme.[1][2][4] Its high potency and specific mechanism of action make it a valuable tool for studying the kinetics and inhibition of HIV integrase in both biochemical and cellular contexts. These application notes provide detailed protocols and data for utilizing this compound in HIV research.
Mechanism of Action
HIV integrase catalyzes two key reactions: 3'-processing and strand transfer. GSK-364735 is a strand transfer inhibitor.[2] It functions by chelating the two magnesium ions in the integrase active site, which are essential for the catalytic activity of the enzyme.[1][4] This competitive inhibition prevents the covalent joining of the viral DNA to the host cell's chromosomal DNA, effectively halting the viral replication cycle.[1][4] Cellular studies have confirmed that GSK-364735 does not affect the production of total viral DNA but leads to a dose-dependent decrease in integrated viral DNA and a corresponding increase in 2-LTR circles, which are byproducts of failed integration.[1][4]
Data Presentation
Table 1: In Vitro and Cellular Activity of GSK-364735
| Parameter | Value | Assay System | Reference |
| Biochemical Activity | |||
| IC50 (Strand Transfer) | 8 ± 2 nM | Recombinant HIV-1 Integrase | [1][3][4] |
| Kd (Binding Constant) | 6 ± 4 nM | Competitive Binding Assay | [1][3][4] |
| Cellular Antiviral Activity | |||
| EC50 (PBMCs, HIV-1 Ba-L) | 1.2 ± 0.4 nM | Peripheral Blood Mononuclear Cells | [1][3][4] |
| EC50 (MT-4 cells, HIV-1 IIIB) | 5 ± 1 nM | MT-4 Human T-cell Line | [1][3][4] |
| Effect of Human Serum | |||
| Protein-Adjusted EC50 | 42 nM | Calculated from 100% human serum | [2][5] |
| Fold-decrease in potency | ~35-fold | In 100% human serum | [1][3][4] |
| Cytotoxicity | |||
| CC50 (MT-4 cells) | 11 µM | MT-4 Human T-cell Line | [4] |
| Selectivity Index (MT-4) | >2,200 | [1][3][4] |
Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of GSK-364735 to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (vDNA, pre-processed)
-
Target DNA (tDNA, labeled)
-
Assay Buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
This compound (dissolved in DMSO)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., fluorescence polarization, time-resolved fluorescence, or gel electrophoresis)
Procedure:
-
Prepare a reaction mixture containing assay buffer, donor DNA, and recombinant HIV-1 integrase.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the strand transfer reaction by adding the labeled target DNA.
-
Incubate for a further period (e.g., 60-120 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Measure the strand transfer activity using the chosen detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular HIV-1 Replication Assay
This assay determines the antiviral potency of GSK-364735 in a cell-based model of HIV-1 infection.
Materials:
-
Target cells (e.g., MT-4 cells, PBMCs)
-
HIV-1 virus stock (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with FBS)
-
This compound (dissolved in DMSO)
-
p24 antigen ELISA kit or reverse transcriptase activity assay
Procedure:
-
Seed target cells in a multi-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the infected cells for a period of 3-7 days at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the extent of viral replication by measuring the p24 antigen concentration or reverse transcriptase activity in the supernatant.
-
Determine the EC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the inhibitor concentration.
Protocol 3: Quantification of Viral DNA Species
This protocol allows for the mechanistic evaluation of GSK-364735 by quantifying the levels of total, integrated, and 2-LTR circle viral DNA in infected cells.
Materials:
-
MT-4 cells
-
HIV-1 NL4-3 virus stock
-
This compound
-
DNA extraction kit
-
Primers and probes for qPCR (specific for total viral DNA, integrated viral DNA [Alu-gag], and 2-LTR circles)
-
qPCR instrument and reagents
Procedure:
-
Infect MT-4 cells with HIV-1 NL4-3 in the presence of varying concentrations of GSK-364735.
-
At a specified time post-infection (e.g., 48 hours), harvest the cells.
-
Extract total genomic DNA from the cells.
-
Perform qPCR using specific primer-probe sets to quantify the copy numbers of total viral DNA, integrated viral DNA, and 2-LTR circle DNA.
-
Normalize the viral DNA copy numbers to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
Analyze the dose-dependent effect of GSK-364735 on the levels of each viral DNA species.
Visualizations
Caption: Mechanism of HIV integrase inhibition by GSK-364735.
Caption: Workflow for the in vitro HIV integrase strand transfer assay.
Caption: Workflow for the cellular HIV-1 replication assay.
References
- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Lentiviral Vector Inhibition Assay Using GSK-364735 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lentiviral vectors are essential tools in gene therapy and drug discovery due to their ability to efficiently transduce a wide range of dividing and non-dividing mammalian cells, leading to stable, long-term transgene expression.[1][2] This stable expression is achieved through the integration of the lentiviral genome into the host cell's DNA, a process mediated by the viral enzyme integrase.[3][4] GSK-364735 sodium is a potent and selective inhibitor of HIV-1 integrase, the enzyme responsible for this integration step.[5][6][7] By targeting the catalytic center of integrase, GSK-364735 effectively blocks the integration of the viral DNA into the host genome.[5][6] This property makes it a valuable tool for studying the mechanisms of lentiviral integration and for the development of safer, non-integrating lentiviral vector systems.[8][9] These application notes provide a detailed protocol for utilizing this compound to inhibit lentiviral vector transduction and quantify its inhibitory effects.
Mechanism of Action
GSK-364735 is a naphthyridinone derivative that specifically targets the integrase enzyme of HIV-1, from which lentiviral vectors are derived.[5][6] The integrase enzyme catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's chromosome, a critical step for stable transgene expression.[3][4] GSK-364735 acts as a strand transfer inhibitor, binding to the catalytic site of integrase and preventing the covalent linkage of the viral DNA to the host DNA.[5] This inhibition results in the accumulation of unintegrated viral DNA in the form of 2-LTR circles within the nucleus.[5]
Caption: Mechanism of this compound in lentiviral vector inhibition.
Quantitative Data Summary
The inhibitory activity of this compound against lentiviral vectors can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize representative data for GSK-364735 against HIV-1, which serves as a proxy for its activity against lentiviral vectors.
Table 1: In Vitro Inhibitory Activity of GSK-364735 against HIV-1
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Strand Transfer Assay | Recombinant HIV-1 Integrase | 8 ± 2 | [5] |
| HIV-1 Replication | MT-4 cells | 5 ± 1 | [5] |
| HIV-1 Replication | Peripheral Blood Mononuclear Cells (PBMCs) | 1.2 ± 0.4 | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇FN₃NaO₄ | [1][3] |
| Molecular Weight | 393.34 g/mol | [1] |
| CAS Number | 863437-78-9 | [3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Lentiviral Vector Inhibition Assay using a Luciferase Reporter
This protocol describes the inhibition of lentiviral vector transduction quantified by a luciferase reporter assay.
Materials:
-
HEK293T cells (or other target cell line)
-
Lentiviral vector encoding Luciferase
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before transduction, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[2]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete DMEM to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 1000 nM).
-
-
Transduction:
-
On the day of transduction, add 10 µL of the diluted this compound to the appropriate wells.
-
Add a predetermined amount of luciferase-encoding lentiviral vector to each well. The multiplicity of infection (MOI) should be optimized for the specific cell line to achieve a robust signal.
-
Add polybrene to a final concentration of 5-8 µg/mL to enhance transduction efficiency.[2][10]
-
Include control wells: cells only (no virus, no compound), cells + virus (no compound), and cells + compound (no virus).
-
Incubate the plate at 37°C with 5% CO₂ for 48-72 hours.[2]
-
-
Luciferase Assay:
-
Data Analysis:
-
Subtract the background luminescence (cells only control) from all readings.
-
Normalize the data by setting the luminescence of the virus-only control to 100%.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the lentiviral inhibition assay.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed inhibition of transduction is not due to cell death.
Materials:
-
Cells treated as in the inhibition assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Protocol:
-
Cell Treatment:
-
Prepare a separate 96-well plate with the same cell seeding density and compound concentrations as the inhibition assay, but without the addition of the lentiviral vector.
-
-
MTT Addition:
-
At the end of the 48-72 hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Conclusion
This compound is a powerful tool for studying and inhibiting lentiviral vector integration. The protocols outlined in these application notes provide a robust framework for quantifying the inhibitory effects of this compound and assessing its cytotoxicity. This information is valuable for researchers in the fields of gene therapy, virology, and drug development who are working with lentiviral vectors. The ability to control lentiviral integration with small molecules like GSK-364735 opens up new possibilities for developing safer and more controlled gene delivery systems.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | C19H17FN3NaO4 | CID 119025890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a Human Immunodeficiency Virus Vector-Based, Single-Cycle Assay for Evaluation of Anti-Integrase Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 7. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. origene.com [origene.com]
- 11. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: GSK-364735 Sodium in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735 sodium is a potent, second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated significant in vitro activity against HIV-1. As with other antiretroviral agents, its potential for use in combination therapy is of critical importance for improving therapeutic efficacy, preventing the emergence of drug resistance, and providing new treatment options for both treatment-naive and experienced patients. These application notes provide a summary of the available data on the use of GSK-364735 in combination with other antiretrovirals, detailed protocols for relevant in vitro assays, and visualizations of key pathways and workflows.
Data Presentation
In Vitro Combination Antiviral Activity of GSK-364735
GSK-364735 has been evaluated in combination with a panel of approved antiretroviral agents from different classes. The interactions have been assessed using the Mac-Lasky and Prichard and Shipman methods, with data analyzed using MacSynergy™ II software. The results consistently show that GSK-364735 has additive to synergistic effects with other antiretrovirals, and importantly, no antagonism has been observed.[1] This suggests that GSK-364735 can be effectively co-administered with other anti-HIV drugs without compromising their individual activities.
Below is a summary of the observed interactions. While the primary literature provides isobolograms as graphical representations of these interactions, specific quantitative combination index (CI) values are not exhaustively reported. The table below summarizes the qualitative findings.
| Antiretroviral Agent | Drug Class | Observed Interaction with GSK-364735 | Reference |
| Abacavir | NRTI | Additive to Synergistic | [1] |
| Zidovudine (AZT) | NRTI | Additive to Synergistic | [1] |
| Lamivudine (3TC) | NRTI | Additive to Synergistic | [1] |
| Tenofovir | NRTI | Additive to Synergistic | [1] |
| Efavirenz | NNRTI | Additive to Synergistic | |
| Nevirapine | NNRTI | Additive to Synergistic | |
| Atazanavir | Protease Inhibitor | Additive to Synergistic | |
| Lopinavir | Protease Inhibitor | Additive to Synergistic | |
| Ritonavir | Protease Inhibitor | Additive to Synergistic | |
| Enfuvirtide | Fusion Inhibitor | Additive to Synergistic |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor
Experimental Protocols
Protocol 1: In Vitro Antiviral Combination Assay in MT-4 Cells
This protocol describes the determination of the antiviral activity of GSK-364735 in combination with other antiretroviral agents against HIV-1 in MT-4 cells. The endpoint is the measurement of HIV-1 p24 antigen in the culture supernatant by ELISA.
Materials:
-
This compound
-
Combination antiretroviral agent(s)
-
MT-4 human T-cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
96-well microtiter plates
-
HIV-1 p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Drug Dilution: Prepare serial dilutions of GSK-364735 and the other antiretroviral agent(s) in culture medium. For combination studies, a checkerboard titration matrix should be prepared.
-
Infection: Add the cell suspension to the wells of a 96-well plate (50 µL/well). Add the diluted drug solutions (25 µL/well of each drug for combination studies, or 50 µL for single-drug controls).
-
Virus Addition: Add a pre-titered amount of HIV-1 stock to each well (25 µL/well) to achieve a multiplicity of infection (MOI) that results in a robust p24 antigen production after 4-5 days.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
p24 ELISA: After incubation, centrifuge the plates to pellet the cells. Collect the culture supernatant and perform an HIV-1 p24 antigen ELISA according to the manufacturer's instructions.
-
Data Analysis: Determine the 50% effective concentration (EC50) for each drug alone and in combination. Analyze the combination data using a synergy analysis program such as MacSynergy™ II to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: Cytotoxicity Assay in MT-4 Cells (MTT Assay)
This protocol describes how to assess the cytotoxicity of GSK-364735 alone and in combination with other antiretrovirals in MT-4 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Combination antiretroviral agent(s)
-
MT-4 cells
-
RPMI 1640 medium with 10% FBS
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of GSK-364735 and/or the combination drug(s) to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. Determine the 50% cytotoxic concentration (CC50) for each drug and combination.
Visualizations
HIV-1 Integrase Mechanism of Action and Inhibition by GSK-364735
Caption: Mechanism of HIV-1 integrase inhibition by GSK-364735.
Experimental Workflow for Combination Antiviral Assay
Caption: Workflow for in vitro combination antiviral activity assay.
Logical Relationship of Combination Therapy
Caption: Logical relationship of GSK-364735 combination therapy.
References
Application Notes and Protocols for GSK-364735 Sodium Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV). By blocking the strand transfer step of viral DNA integration into the host cell genome, GSK-364735 effectively halts the viral life cycle. The sodium salt of GSK-364735 is often used in research settings for its improved handling and solubility characteristics. These application notes provide detailed protocols for the preparation and storage of GSK-364735 sodium solutions to ensure experimental consistency and accuracy.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₃NaO₄ |
| Molecular Weight | 393.34 g/mol |
| Primary Mechanism of Action | Inhibition of HIV-1 Integrase Strand Transfer |
| Recommended Storage (Solid) | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Pre-handling: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. Using the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in solubilization if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions
This protocol details the dilution of the 10 mM stock solution to prepare working solutions for use in cellular or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile, low-retention pipette tips and tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation of the compound, it is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous buffer or medium.
-
Final Dilution: Add the desired volume of the diluted DMSO stock to the aqueous buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous phase while mixing to ensure rapid dispersion and prevent precipitation. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (containing the same final concentration of DMSO) should always be included in experiments.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately.
Solution Storage and Stability
Proper storage of this compound solutions is critical to maintain their biological activity and ensure the reproducibility of experimental results.
| Solution Type | Solvent | Storage Temperature | Stability |
| Stock Solution | DMSO | -20°C | Recommended for up to 1 month |
| -80°C | Recommended for up to 6 months | ||
| Working Solution | Aqueous | Room Temperature | Prepare fresh and use immediately |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound. Aliquoting the stock solution is essential.
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping clear vials in foil.
-
Precipitation: If precipitation is observed in a thawed stock solution, gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, discard the aliquot.
Visualizations
The following diagrams illustrate the experimental workflow for solution preparation and the mechanism of action of GSK-364735.
Caption: Experimental workflow for this compound solution preparation.
Caption: Mechanism of action of GSK-364735 in the HIV replication cycle.
Application Notes and Protocols for In Vivo Administration of GSK-364735 Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735, a naphthyridinone derivative, is a potent inhibitor of HIV-1 integrase. It functions by binding to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle. While showing promise in in vitro studies, its in vivo application in animal models has been limited due to safety concerns. These application notes provide a summary of the available in vivo data and protocols for the administration of GSK-364735 sodium in animal models, compiled from preclinical research.
Mechanism of Action: HIV-1 Integrase Inhibition
GSK-364735 targets the strand transfer step of HIV-1 DNA integration. By chelating the two magnesium ions in the catalytic core of the integrase enzyme, it effectively blocks the covalent linkage of the viral DNA to the host chromosome. This leads to the accumulation of unintegrated viral DNA and prevents the establishment of a productive infection.
Application Note & Protocol: Quantification of GSK-364735 Sodium in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK-364735 is a potent and novel human immunodeficiency virus type 1 (HIV-1) integrase inhibitor belonging to the naphthyridinone class of compounds.[1][2][3] It effectively blocks the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication.[1][3] GSK-364735 exerts its antiviral activity by binding to the two-metal binding site within the catalytic center of HIV integrase.[1][2] This application note provides a detailed protocol for the quantitative analysis of GSK-364735 sodium in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is essential for preclinical and clinical studies investigating the pharmacokinetics and efficacy of this antiretroviral agent.
Principle
The method described herein is based on the principles of reversed-phase liquid chromatography for the separation of GSK-364735 from endogenous matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer. The high selectivity and sensitivity of LC-MS/MS make it the preferred method for bioanalytical quantification of drugs and their metabolites.[4][5] A stable isotope-labeled internal standard (IS) of GSK-364735 should be used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Data Presentation
Table 1: In Vitro Activity of GSK-364735
| Assay | Cell Type | Value | Reference |
| Integrase Strand Transfer IC50 | Recombinant HIV-1 Integrase | 8 ± 2 nM | [1][3] |
| Antiviral EC50 | Peripheral Blood Mononuclear Cells (PBMCs) | 1.2 ± 0.4 nM | [1][2][3] |
| Antiviral EC50 | MT-4 Cells | 5 ± 1 nM | [1][2][3] |
| Binding Affinity (Kd) | HIV-1 Integrase | 6 ± 4 nM | [1][3] |
Table 2: Typical LC-MS/MS Method Parameters and Performance Characteristics
| Parameter | Typical Value/Range |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for GSK-364735 and IS |
| Product Ion (m/z) | To be determined for GSK-364735 and IS |
| Collision Energy | Optimized for fragmentation |
| Performance | |
| Linearity Range | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-assay Precision | < 15% CV |
| Accuracy | 85 - 115% |
| Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled GSK-364735 (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥ 99%)
-
Human plasma or serum (with appropriate anticoagulant, e.g., K2EDTA)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[4][6]
-
Spiking: To 100 µL of biological matrix (plasma or serum) in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding spiking solution of GSK-364735. For unknown samples, add 10 µL of blank solution (e.g., 50:50 methanol:water).
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) - Alternative Method
For cleaner samples and potentially lower limits of quantification, solid-phase extraction can be employed.[7]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of the biological sample (pre-spiked with IS) with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Inject the prepared samples onto a C18 reversed-phase column. A gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically used. The gradient should be optimized to ensure baseline separation of GSK-364735 from any interfering matrix components.
-
Mass Spectrometric Detection: The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. The specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both GSK-364735 and its internal standard must be determined by direct infusion of the compounds. The collision energy and other source parameters should be optimized to achieve maximum signal intensity.
-
Data Analysis: The concentration of GSK-364735 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards of known concentrations.
Visualizations
Caption: Experimental workflow for the quantification of GSK-364735 in biological samples.
Caption: Mechanism of action of GSK-364735 as an HIV-1 integrase inhibitor.
References
- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of Analytical Techniques for Quantifying Cyclin‐dependent Kinase 4 and 6 Inhibitors in Biological Samples, Bulk, and Pharmaceutical Samples | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
Application Notes and Protocols for High-Throughput Screening Assays with GSK-364735 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-364735 sodium is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of HIV-1 integrase, using this compound as a reference compound. The protocols described herein are suitable for screening large compound libraries and for detailed mechanistic studies.
Mechanism of Action of GSK-364735
GSK-364735 is a naphthyridinone derivative that potently inhibits the strand transfer activity of HIV-1 integrase.[1] The integrase enzyme catalyzes two key steps in the integration of the viral DNA into the host genome: 3'-processing and strand transfer. GSK-364735 specifically targets the strand transfer step, chelating the two essential magnesium ions in the enzyme's active site and thereby preventing the covalent linkage of the viral DNA to the host chromosome.[2] This mode of action effectively halts the viral replication cycle.
Signaling Pathway of HIV-1 Integration and Inhibition by GSK-364735
The process of HIV-1 integration into the host cell genome is a multi-step pathway mediated by the viral integrase enzyme. GSK-364735 intervenes at the critical strand transfer step.
Caption: HIV-1 Integration Pathway and Point of Inhibition by GSK-364735.
Quantitative Data for GSK-364735
The following table summarizes the in vitro and cellular activity of GSK-364735 from various assays.
| Assay Type | Target | Cell Line/System | Endpoint | IC50 / EC50 (nM) | Reference |
| Biochemical Strand Transfer Assay | Recombinant HIV-1 Integrase | N/A | Inhibition of strand transfer | 8 ± 2 | [3] |
| Cellular Assay | HIV-1 Replication | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of viral replication | 1.2 ± 0.4 | [3] |
| Cellular Assay | HIV-1 Replication | MT-4 cells | Inhibition of viral replication | 5 ± 1 | [3] |
| Cellular Assay (with 100% human serum) | HIV-1 Replication | MT-4 cells | Inhibition of viral replication | ~175 (35-fold decrease) | [3] |
High-Throughput Screening Protocols
Two primary types of HTS assays are detailed below: a biochemical assay for direct measurement of enzyme inhibition and a cell-based assay for evaluating antiviral activity in a cellular context.
Biochemical HTS Assay: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for HIV-1 Integrase Strand Transfer
This assay measures the strand transfer activity of recombinant HIV-1 integrase in a homogeneous format suitable for HTS.
Experimental Workflow:
Caption: Workflow for the TR-FRET based HTS assay for HIV-1 integrase inhibitors.
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-50 nL of test compounds and GSK-364735 (positive control) in DMSO into a 1536-well, low-volume, black, solid-bottom assay plate.
-
Include wells with DMSO only as a negative control.
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM DTT, and 0.1 mg/mL BSA.
-
HIV-1 Integrase Solution: Dilute recombinant HIV-1 integrase to a final concentration of 200 nM in assay buffer.
-
DNA Substrate Mix: Prepare a mix of biotinylated donor DNA and fluorescently labeled acceptor DNA in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the HIV-1 Integrase Solution to each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm).
-
Incubate for 15 minutes at 37°C.
-
Add 2 µL of the DNA Substrate Mix to initiate the reaction.
-
Centrifuge the plate briefly.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 2 µL of a TR-FRET detection mix containing streptavidin-terbium (donor) and an antibody recognizing the incorporated acceptor DNA labeled with a suitable acceptor fluorophore.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Determine the percent inhibition for each compound relative to the positive and negative controls.
-
Plot the percent inhibition against compound concentration to determine the IC50 value.
-
Cell-Based HTS Assay: Luciferase Reporter Gene Assay for HIV-1 Replication
This assay measures the inhibition of HIV-1 replication in a cell-based format using a recombinant virus that expresses luciferase upon successful integration.
Experimental Workflow:
Caption: Workflow for the cell-based luciferase reporter HTS assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1 x 10⁴ cells per well in a 96-well, white, clear-bottom assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and GSK-364735 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds.
-
Include wells with medium and DMSO as a negative control.
-
-
Infection:
-
Prepare a working dilution of a VSV-G pseudotyped HIV-1 vector encoding a luciferase reporter gene. The amount of virus should be optimized to give a robust signal-to-background ratio.
-
Add 10 µL of the diluted virus to each well.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Plot the percent inhibition against compound concentration to determine the EC50 value.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to identify compounds that are toxic to the cells.
-
Conclusion
The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for the discovery and characterization of HIV-1 integrase inhibitors. This compound serves as an excellent positive control for these assays due to its well-defined mechanism of action and high potency. These detailed guidelines will enable researchers to efficiently screen large compound libraries and advance the development of novel antiretroviral therapies.
References
Troubleshooting & Optimization
Optimizing GSK-364735 Sodium Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GSK-364735 sodium concentration in cell-based assays. Our goal is to help you navigate potential challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-364735?
A1: GSK-364735 is a potent naphthyridinone inhibitor of HIV-1 integrase. It specifically targets the strand transfer step of viral DNA integration into the host cell genome by binding to the two-metal binding site within the catalytic center of the integrase enzyme.[1][2][3] This inhibition of viral DNA integration effectively blocks HIV replication.[1][3]
Q2: What is the recommended starting concentration for GSK-364735 in cell-based assays?
A2: The optimal concentration of GSK-364735 will vary depending on the cell type and specific assay conditions. However, studies have shown potent antiviral activity at nanomolar concentrations. For example, in peripheral blood mononuclear cells (PBMCs) and MT-4 cells, the 50% effective concentrations (EC50) were reported to be 1.2 ± 0.4 nM and 5 ± 1 nM, respectively.[1][2][3][4] A good starting point for most in vitro applications is to perform a dose-response experiment within the range of 0.1 nM to 100 nM to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store GSK-364735?
A3: Like many small molecule inhibitors, GSK-364735 is likely hydrophobic. It is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be kept at -20°C or -80°C to maintain stability. When preparing working solutions, the DMSO stock should be serially diluted in pre-warmed, complete cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Why is optimizing the sodium concentration in my experimental buffer important?
A4: The concentration of sodium ions in the cell culture medium can significantly impact cellular homeostasis, including cell volume, membrane potential, and the function of ion channels and transporters.[5][6] Alterations in extracellular sodium levels can affect cell viability and proliferation.[5][7] While there is no specific data on the direct effect of sodium on GSK-364735 activity, suboptimal sodium concentrations could indirectly affect the drug's efficacy by altering cellular health and functions that may be necessary for viral replication or drug uptake.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent GSK-364735 potency between experiments. | Variation in the sodium concentration of the cell culture medium or buffers. | Ensure that the same formulation and batch of media and buffers are used for all related experiments. Prepare fresh media and buffers from high-quality reagents and verify the final sodium concentration if possible. |
| Decreased cell viability in control wells (no GSK-364735). | The sodium concentration in the culture medium is outside the optimal physiological range for the specific cell line being used. | Most mammalian cell lines are cultured in media with a sodium concentration ranging from 137 to 150 mM. Verify the sodium concentration of your medium. If preparing custom buffers, ensure the sodium concentration is within this range. Perform a cell viability assay (e.g., MTT or LDH assay) with varying sodium concentrations to determine the optimal range for your cells.[7] |
| Precipitation of GSK-364735 in the culture medium. | The solubility of GSK-364735 may be influenced by the ionic strength of the medium. | While DMSO concentration is the primary factor for solubility, extreme variations in salt concentration could potentially affect the solubility of the compound. Ensure the sodium concentration is within the physiological range. If precipitation persists, consider preparing a more dilute stock solution of GSK-364735 in DMSO before further dilution in the medium. |
| Altered cellular morphology. | Osmotic stress due to incorrect sodium concentration. | Visually inspect cells under a microscope. Swelling or shrinking of cells can indicate osmotic stress. Prepare fresh medium with the correct sodium concentration and replace the existing medium. |
Experimental Protocols
Protocol 1: Determination of Optimal Sodium Concentration for Cell Viability
This protocol aims to determine the optimal sodium chloride (NaCl) concentration for maintaining the viability of a specific cell line in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., RPMI 1640, DMEM)
-
Sodium chloride (NaCl), sterile solution (e.g., 5 M)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and stabilize for 24 hours.
-
Preparation of Media with Varying Sodium Concentrations: Prepare a series of cell culture media with varying NaCl concentrations (e.g., 100 mM, 125 mM, 150 mM, 175 mM, 200 mM). This can be achieved by adding calculated volumes of a sterile, high-concentration NaCl solution to sodium-deficient or low-sodium medium. The standard medium for the cell line can serve as the control (typically around 150 mM).[7]
-
Treatment: Carefully remove the existing medium from the wells and replace it with the prepared media containing different sodium concentrations.
-
Incubation: Incubate the plate for a period relevant to the planned GSK-364735 assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine cell viability. Plot cell viability against the sodium concentration to identify the optimal range.
Protocol 2: Evaluation of GSK-364735 Efficacy at Different Sodium Concentrations
This protocol assesses the impact of varying sodium concentrations on the antiviral potency of GSK-364735.
Materials:
-
HIV-1 infectible cell line (e.g., MT-4, TZM-bl)
-
HIV-1 viral stock
-
GSK-364735
-
Complete cell culture medium with optimized sodium concentration (from Protocol 1)
-
Media with suboptimal sodium concentrations (as determined from Protocol 1)
-
96-well plates
-
Viral replication readout assay (e.g., p24 ELISA, luciferase reporter assay)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates in their optimal growth medium and incubate for 24 hours.
-
Preparation of GSK-364735 Dilutions: Prepare serial dilutions of GSK-364735 in media with optimal and suboptimal sodium concentrations.
-
Treatment and Infection: Remove the medium from the cells and add the GSK-364735 dilutions. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include control wells with no drug and no virus.
-
Incubation: Incubate the plates for a duration appropriate for the viral replication cycle and the chosen readout assay (typically 2-5 days).
-
Assay Readout: Perform the selected assay to quantify the extent of viral replication in each well.
-
Data Analysis: Plot the percentage of viral inhibition against the GSK-364735 concentration for each sodium concentration tested. Calculate the EC50 values and compare them to determine if sodium concentration affects the drug's potency.
Quantitative Data Summary
Table 1: Effect of Sodium Concentration on Cell Viability
| Sodium Concentration (mM) | Human Dermal Fibroblasts Cell Viability (%) (MTT Assay)[7] |
| Control (150) | 100 ± 5 |
| 175 | ~95 ± 6 |
| 200 | ~80 ± 7 |
| 225 | ~60 ± 8 |
| 250 | ~40 ± 9 |
Note: Data is illustrative and based on published findings for human dermal fibroblasts.[7] Researchers should generate similar data for their specific cell line.
Table 2: Antiviral Potency of GSK-364735 in Different Cell Lines
| Cell Line | EC50 (nM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1.2 ± 0.4[1][2][4] |
| MT-4 cells | 5 ± 1[1][2][4] |
Visualizations
Caption: Mechanism of action of GSK-364735 in inhibiting HIV-1 integration.
Caption: Troubleshooting workflow for optimizing sodium concentration.
Caption: Experimental workflow for evaluating GSK-364735 efficacy.
References
- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
GSK-364735 sodium off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-364735 sodium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK-364735?
GSK-364735 is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1][2] It specifically targets the strand transfer step in the viral DNA integration process.[1] The compound is a two-metal binding inhibitor, interacting with the magnesium ions within the catalytic center of the HIV integrase enzyme.[1][2]
Q2: What is the potency of GSK-364735 in biochemical and cellular assays?
GSK-364735 demonstrates nanomolar potency in both biochemical and various cellular assays. The inhibitory concentration (IC50) and effective concentration (EC50) values are summarized in the table below.
| Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |
| Biochemical Strand Transfer Assay | Recombinant HIV-1 Integrase | 8 ± 2 nM | [1] |
| Cellular Antiviral Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 1.2 ± 0.4 nM | [2] |
| Cellular Antiviral Assay | MT-4 Cells | 5 ± 1 nM | [2] |
Q3: What is the known selectivity and cytotoxicity of GSK-364735?
GSK-364735 exhibits a high selectivity index. The selectivity, calculated as the ratio of in-assay cytotoxicity to antiviral activity, is at least 2,200.[2] This indicates a wide therapeutic window between the concentration required for antiviral efficacy and the concentration that causes general cellular toxicity.
| Cell Line | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) | Reference |
| MT-4 Cells | 11 µM | ≥ 2,200 | [2] |
Q4: Are there any known off-target effects of GSK-364735 reported in the literature?
Publicly available literature does not specify a comprehensive off-target profile for GSK-364735 against a broad panel of cellular kinases or other host cell targets. As with many small molecule inhibitors, the potential for off-target effects exists and should be considered when interpreting experimental results.
Troubleshooting Guide
Problem 1: I am observing unexpected phenotypic changes in my cellular model that are inconsistent with the known on-target effects of GSK-364735.
Possible Cause: This could be due to an off-target effect of the compound in your specific cell type.
Troubleshooting Steps:
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Confirm On-Target Activity: If possible, verify that GSK-364735 is inhibiting its intended target (HIV-1 integrase) in your experimental system. This can be done by measuring the inhibition of viral DNA integration, for example, by quantifying 2-LTR circles.[1]
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Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the effect is off-target, the potency for this effect may differ from the known on-target potency.
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Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by GSK-364735 with that of another HIV-1 integrase inhibitor from a different chemical class. If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.
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Kinase Profiling: To investigate potential off-target kinase inhibition, you can perform a kinase profiling assay using a commercial service. This will screen GSK-364735 against a large panel of kinases to identify potential off-target interactions.
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Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments to ensure the observed effects are specific to the compound.
Problem 2: My experimental results with GSK-364735 are not reproducible.
Possible Cause: Inconsistent experimental conditions or compound stability issues.
Troubleshooting Steps:
-
Compound Handling: Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
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Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to inhibitors.
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Assay Variability: Assess the variability of your assay by including positive and negative controls in each experiment.
Experimental Protocols
Protocol 1: Cellular Antiviral Assay in MT-4 Cells
This protocol is a generalized procedure based on methodologies for assessing anti-HIV activity.
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Cell Preparation: Seed MT-4 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium.
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Infection: Infect the MT-4 cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
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Treatment: Immediately after infection, add the diluted GSK-364735 to the appropriate wells. Include wells with untreated infected cells (positive control) and uninfected cells (negative control).
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Incubation: Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect to occur (typically 4-7 days).
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Readout: Assess cell viability using a colorimetric assay such as MTT or XTT, or measure a marker of viral replication like p24 antigen levels in the supernatant by ELISA.
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Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay in MT-4 Cells
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Cell Preparation: Seed MT-4 cells in a 96-well plate as for the antiviral assay.
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Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control.
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Incubation: Incubate the plates for the same duration as the antiviral assay.
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Readout: Measure cell viability using an appropriate assay (e.g., MTT, XTT).
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Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of GSK-364735 in inhibiting HIV-1 integration.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GSK-364735 Sodium Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues when working with GSK-364735 sodium in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent. Here are some steps to address this:
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Verify Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration does not exceed the known solubility of this compound in that solvent.
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Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and using a sonicator to aid dissolution. However, be cautious as excessive heat can promote degradation.
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Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. For GSK-364735, which has acidic and basic centers, adjusting the pH of the buffer might improve solubility.[1]
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Use a Co-solvent: If working with aqueous buffers, consider using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to improve solubility. Always test the tolerance of your experimental system to the co-solvent.[1]
Q2: I suspect my this compound is degrading in my experimental media. How can I confirm this and what are the potential causes?
A2: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from its degradation products.[2][3] Potential causes of degradation include:
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Hydrolysis: The amide bond in the GSK-364735 structure could be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in cell culture media.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air, light, or reactive oxygen species in the solution.[4]
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Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the longevity and reliability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable, such as DMSO.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
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Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Desiccation: Protect the solid compound and solutions from moisture to prevent hydrolysis.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability issues with this compound in solution.
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | Exceeded aqueous solubility. | Decrease the final concentration. Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it is compatible with your assay. Adjust the pH of the aqueous buffer. |
| Loss of activity over time in experiments | Chemical degradation (e.g., hydrolysis, oxidation). | Prepare fresh solutions for each experiment. Minimize exposure to light and elevated temperatures. Perform a stability study in your experimental media to determine the compound's half-life. |
| Inconsistent experimental results | Inconsistent solution preparation or storage. | Prepare a large, single batch of stock solution and aliquot for single use to ensure consistency. Validate your solution preparation and storage protocol. |
| Discoloration of the solution | Potential degradation or contamination. | Do not use discolored solutions. Prepare a fresh solution and investigate the potential cause (e.g., light exposure, reactive components in the media). |
Experimental Protocols
Protocol 1: Assessing the Aqueous Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
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Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours) and visually inspect for precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Evaluating the Stability of this compound in Solution
This protocol outlines a procedure to assess the chemical stability of this compound in a specific solution over time using HPLC.
-
Prepare the Test Solution: Prepare a solution of this compound in your experimental buffer (e.g., cell culture medium) at the final working concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 2, 4, 8, 24 hours), collect aliquots and quench them as described in step 2.
-
HPLC Analysis: Analyze all the quenched samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.
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Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Potential degradation pathways for GSK-364735.
Caption: A workflow for troubleshooting GSK-364735 instability.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Interpreting unexpected results in GSK-364735 sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-364735 sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt form of GSK-364735, a potent antiretroviral compound.[1] Its primary mechanism of action is the inhibition of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] Specifically, it is a strand transfer inhibitor (INSTI), meaning it blocks the step where the viral DNA is integrated into the host cell's genome.[1][2] The "sodium" in the name refers to the salt form of the compound and does not indicate any activity related to sodium channels or transporters.
Q2: What is the potency of GSK-364735 in typical in vitro and cellular assays?
GSK-364735 demonstrates potent inhibition of HIV-1 integrase and viral replication at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) against the recombinant HIV-1 integrase in a strand transfer assay is approximately 8 ± 2 nM. In cellular assays, the 50% effective concentration (EC50) for inhibiting HIV replication is around 1.2 ± 0.4 nM in peripheral blood mononuclear cells (PBMCs) and 5 ± 1 nM in MT-4 cells.
Q3: Does the presence of human serum affect the potency of GSK-364735?
Yes, the antiviral potency of GSK-364735 is reduced in the presence of human serum. For example, a 35-fold decrease in potency has been observed in the presence of 100% human serum in an MT-4 cell assay. This is an important consideration for in vitro experiment design and interpretation.
Q4: Are there known off-target effects for GSK-364735 or other integrase inhibitors?
While specific off-target effects for GSK-364735 are not extensively documented in the provided search results, the broader class of integrase inhibitors has been associated with certain unexpected effects. Some studies have reported neuropsychiatric side effects, such as insomnia, anxiety, and depression, with other integrase inhibitors like dolutegravir. It is a good practice to consider potential off-target effects in any new experimental system.
Troubleshooting Guides
Issue 1: Higher than Expected IC50/EC50 Values (Reduced Potency)
| Possible Cause | Troubleshooting Step |
| Compound Degradation or Precipitation: GSK-364735 may have limited solubility or stability in certain aqueous media. | - Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting in culture media. - Prepare fresh stock solutions regularly and store them under recommended conditions. - Visually inspect media for any signs of precipitation after adding the compound. - Consider performing a solubility test of GSK-364735 in your specific experimental buffer or media. |
| Serum Protein Binding: As noted, human serum can significantly decrease the apparent potency of GSK-364735. | - If your assay requires serum, be aware of the potential for reduced potency and consider this when determining concentrations to test. - If possible, conduct initial potency assays in serum-free or low-serum conditions to establish a baseline. |
| Development of Viral Resistance: Prolonged exposure of HIV to integrase inhibitors can lead to the selection of resistant viral strains. | - If working with replicating virus over extended periods, consider sequencing the integrase gene of the viral population to check for known resistance mutations. - Test GSK-364735 against known resistant mutant viruses to characterize its activity profile. |
| Assay Interference: Components in the assay system could interfere with the compound or the detection method. | - Run appropriate controls, including vehicle-only controls and positive control inhibitors (e.g., raltegravir, elvitegravir). - If using a luciferase reporter assay, check for any direct effect of GSK-364735 on luciferase activity in a cell-free system. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Cell Health and Density: Variations in cell health, passage number, or seeding density can affect viral replication and compound efficacy. | - Maintain a consistent cell culture practice, using cells within a defined passage number range. - Ensure consistent cell seeding densities across all experiments. - Regularly check for mycoplasma contamination. |
| Virus Titer Variability: Inconsistent viral input can lead to variability in assay readouts. | - Accurately titer your viral stocks before each experiment. - Use a consistent multiplicity of infection (MOI) for all infections. |
| Pipetting Errors: Inaccurate pipetting, especially with serial dilutions, can introduce significant errors. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents where possible to minimize pipetting steps. |
| Edge Effects in Plate-Based Assays: Evaporation from wells on the outer edges of a multi-well plate can concentrate reagents and affect results. | - Avoid using the outer wells of the plate for critical experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity. |
Data Presentation
Table 1: In Vitro and Cellular Potency of GSK-364735
| Assay Type | Target/Cell Line | Potency Metric | Value (nM) | Reference |
| In Vitro Strand Transfer Assay | Recombinant HIV-1 Integrase | IC50 | 8 ± 2 | |
| Cellular Antiviral Assay | PBMCs | EC50 | 1.2 ± 0.4 | |
| Cellular Antiviral Assay | MT-4 cells | EC50 | 5 ± 1 |
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is a generalized method based on common procedures for measuring HIV-1 integrase activity.
Principle: This assay measures the ability of HIV-1 integrase to ligate a biotin-labeled donor DNA substrate (representing the viral DNA) to a target DNA substrate coated on a plate. Inhibition of this process by compounds like GSK-364735 results in a decreased signal.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor substrate DNA
-
Streptavidin-coated 96-well plates
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Target DNA
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Assay buffer
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Wash buffer
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Blocking solution
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Streptavidin-HRP conjugate
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TMB substrate
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Stop solution
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This compound and control inhibitors
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated donor substrate DNA.
-
Blocking: Wash the plate and add a blocking solution to prevent non-specific binding.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of GSK-364735 or control compounds to the wells.
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Strand Transfer Reaction: Initiate the reaction by adding the target DNA. Incubate to allow the integration reaction to occur.
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Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, followed by TMB substrate.
-
Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
Cellular HIV-1 Replication Assay (Luciferase Reporter)
This protocol describes a common method to assess the antiviral activity of compounds in a cellular context.
Principle: This assay uses a recombinant HIV-1 virus that carries a luciferase reporter gene. When the virus infects target cells and integrates its genetic material, the luciferase gene is expressed. The level of luciferase activity is proportional to the extent of viral replication. Antiviral compounds will reduce the luciferase signal.
Materials:
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Target cells (e.g., TZM-bl cells)
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Recombinant HIV-1 luciferase reporter virus
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Cell culture medium
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This compound and control inhibitors
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Luciferase assay reagent
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96-well cell culture plates
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Luminometer
Procedure:
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Cell Seeding: Seed target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Addition: Add serial dilutions of GSK-364735 or control compounds to the cells and incubate for a short period.
-
Infection: Add the HIV-1 luciferase reporter virus to the wells at a pre-determined MOI.
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Incubation: Incubate the infected cells for a period sufficient for viral entry, reverse transcription, integration, and reporter gene expression (typically 48-72 hours).
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Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Readout: Measure the luminescence using a luminometer.
Visualizations
Caption: Mechanism of action of GSK-364735 as an HIV-1 integrase inhibitor.
Caption: Generalized workflows for in vitro and cellular assays.
References
Technical Support Center: GSK-364735 Sodium Cytotoxicity Assessment and Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and mitigating potential cytotoxicity associated with GSK-364735 sodium.
Frequently Asked Questions (FAQs)
Q1: What is GSK-364735 and what is its mechanism of action?
GSK-364735 is a potent and novel inhibitor of HIV-1 integrase.[1][2][3] It belongs to the naphthyridinone class of antiretroviral drugs.[1][3] Its mechanism of action involves binding to the active site of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host cell's genome.[1][2][3] By blocking this step, GSK-364735 effectively halts the HIV replication cycle.[1][3]
Q2: What is "this compound"?
This compound is the sodium salt form of the parent compound, GSK-364735. Salt forms of drugs are commonly developed to improve properties such as solubility and stability. While the cytotoxic profile of the sodium salt is expected to be very similar to the parent compound, it is recommended to empirically determine the cytotoxic potential of the specific formulation being used in your experiments.
Q3: What is the known cytotoxic profile of GSK-364735?
Published data on GSK-364735 indicates a favorable selectivity index. The selectivity index, which is the ratio of the cytotoxic concentration to the effective antiviral concentration, has been reported to be at least 2,200.[1][3] This suggests that the concentration at which the compound is effective against HIV-1 is significantly lower than the concentration at which it causes toxicity to host cells in vitro.
Q4: At what concentrations has cytotoxicity been observed for GSK-364735?
In various cell-based assays, the 50% cytotoxic concentration (CC50) for GSK-364735 has been reported to be in the micromolar range, typically between 5 µM and 190 µM, depending on the cell line and assay conditions. In contrast, its 50% effective concentration (EC50) against HIV-1 replication is in the nanomolar range.
Quantitative Cytotoxicity Data Summary
The following table summarizes the available quantitative data on the in vitro cytotoxicity of GSK-364735. Note that this data pertains to the parent compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MT-4 | Not specified | CC50 | > 11 µM | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | CC50 | > 10 µM | [1] |
| Various Cell Lines | Not specified | CC50 | 5 - 190 µM |
Troubleshooting Guide for Unexpected Cytotoxicity
If you observe higher-than-expected cytotoxicity in your experiments with this compound, consider the following potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and consistent pipetting technique.- Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS. |
| Higher cytotoxicity than expected | - Incorrect compound concentration- Solvent toxicity (e.g., DMSO)- Cell line sensitivity- Contamination (e.g., mycoplasma) | - Verify the concentration of your stock solution and final dilutions.- Run a vehicle control with the same concentration of solvent used for the compound.- Test a range of lower concentrations.- Use a different, less sensitive cell line if appropriate for your experimental goals.- Regularly test your cell cultures for contamination. |
| Low or no cytotoxic effect at high concentrations | - Compound precipitation- Compound degradation | - Visually inspect the wells for precipitate. If observed, try using a lower concentration or a different solvent.- Prepare fresh compound solutions for each experiment. |
Experimental Protocols
Below are detailed protocols for two common cytotoxicity assays that can be used to assess the cytotoxic potential of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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This compound
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Target cells
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Complete cell culture medium
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
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96-well flat-bottom plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated control wells and vehicle control wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH (Lactate Dehydrogenase) Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Materials:
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This compound
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Target cells
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Complete cell culture medium
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LDH assay kit (commercially available)
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96-well flat-bottom plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the appropriate wells. Include untreated (spontaneous LDH release) and maximum LDH release (lysis buffer) controls.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Visualizations
Caption: Mechanism of action of GSK-364735.
Caption: General workflow for in vitro cytotoxicity assays.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of GSK-364735 Sodium
Welcome to the technical support center for GSK-364735 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound. GSK-364735, a potent HIV-1 integrase inhibitor, is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by low aqueous solubility and high membrane permeability.[1] Consequently, its oral absorption is often limited by its dissolution rate.[1]
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your in vivo studies.
Troubleshooting Guide: Common Bioavailability Issues
Researchers working with this compound may encounter variability in its in vivo exposure. The following table outlines potential issues, their probable causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution/Investigation |
| Low Oral Bioavailability | Poor dissolution of the crystalline drug substance in gastrointestinal fluids. As a BCS Class 2 compound, the low aqueous solubility of GSK-364735 is a primary limiting factor for its absorption. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. 2. Amorphous Solid Dispersions: Formulate GSK-364735 with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) to create an amorphous solid dispersion. This can improve solubility and dissolution by preventing crystallization. 3. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS). These formulations can improve solubilization in the gastrointestinal tract. |
| High Inter-Animal Variability in Pharmacokinetic (PK) Profiles | Inconsistent dissolution and absorption due to physiological differences. Variations in gastric pH, gastrointestinal motility, and food effects can significantly impact the absorption of a poorly soluble compound. | 1. Standardize Experimental Conditions: Ensure consistent fasting/fed states for all animals in the study. Food can alter gastric pH and motility, affecting drug dissolution. 2. Formulation Optimization: Utilize a robust formulation strategy, such as a well-designed SEDDS, which can reduce the impact of physiological variability on drug absorption. |
| Precipitation of the Drug in the Gastrointestinal Tract | Supersaturation followed by precipitation. Some enabling formulations, like amorphous solid dispersions, can create a supersaturated state in the gut, which may lead to precipitation of the drug before it can be absorbed. | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC-AS or PVP in the formulation. These can help maintain the supersaturated state and prevent or slow down drug precipitation. 2. In Vitro Dissolution/Precipitation Studies: Conduct studies that mimic in vivo conditions (e.g., using simulated gastric and intestinal fluids) to assess the precipitation risk of your formulation. |
| Food Effect on Bioavailability | Altered dissolution and absorption in the presence of food. For BCS Class 2 compounds, food, particularly high-fat meals, can sometimes increase bioavailability by enhancing drug solubilization through the release of bile salts. However, the effect can be variable. | 1. Conduct Fed vs. Fasted Studies: Systematically evaluate the effect of food on the pharmacokinetics of your GSK-364735 formulation. 2. Develop a Food-Independent Formulation: Aim for a formulation, such as a SEDDS, that can provide consistent absorption regardless of the fed or fasted state of the subject. |
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?
A1: The principal challenge is its low aqueous solubility. As a BCS Class 2 compound, GSK-364735 has high permeability across the intestinal wall, but its absorption is limited by how quickly it can dissolve in the gastrointestinal fluids.
Q2: What are the most promising formulation strategies to enhance the bioavailability of GSK-364735?
A2: Several strategies are effective for BCS Class 2 compounds and are applicable to GSK-364735:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area available for dissolution.
-
Solid Dispersions: Creating an amorphous dispersion of GSK-364735 in a hydrophilic polymer can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization and absorption by forming a fine emulsion in the gut.
Q3: How can I assess the potential for in vivo precipitation of my formulation?
A3: In vitro dissolution testing using biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) can provide valuable insights. These tests can help you understand how your formulation will behave in the dynamic environment of the gastrointestinal tract and predict its tendency to precipitate.
Q4: Should I be concerned about the impact of food on the bioavailability of GSK-364735?
A4: Yes, a food effect is common for poorly soluble drugs. It is crucial to conduct pharmacokinetic studies in both fed and fasted states to characterize this effect. The goal is often to develop a formulation that minimizes the variability between these states.
Experimental Protocols
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of this compound with a hydrophilic polymer.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve both this compound and the polymer in the organic solvent mixture. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Further dry the resulting solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of a GSK-364735 formulation.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
GSK-364735 formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the GSK-364735 formulation or vehicle control via oral gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma (e.g., by centrifugation).
-
Analyze the plasma samples to determine the concentration of GSK-364735 using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the bioavailability of the formulation.
Visualizing Experimental and Logical Workflows
To aid in understanding the processes involved in improving the bioavailability of GSK-364735, the following diagrams illustrate key concepts and workflows.
Caption: Troubleshooting workflow for low bioavailability.
Caption: Amorphous Solid Dispersion (ASD) workflow.
Caption: In vivo pharmacokinetic study workflow.
References
Technical Support Center: Troubleshooting GSK-364735 Sodium in Drug Combination Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-364735 sodium in drug combination studies. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antiretroviral agent that functions as a human immunodeficiency virus type 1 (HIV-1) integrase inhibitor.[1][2] It specifically inhibits the strand transfer step of viral DNA integration into the host cell genome by binding to two magnesium ions within the catalytic center of the HIV integrase enzyme.[1][3]
Q2: What is the expected outcome of combining GSK-364735 with other antiretroviral drugs?
A2: In preclinical studies, GSK-364735 has been shown to have additive or synergistic effects when combined with other approved antiretroviral agents.[1][3] No antagonistic effects have been observed in these studies.[1][3]
Q3: What are the key parameters to consider when designing a drug combination study with GSK-364735?
A3: Key parameters include the selection of the second drug, the concentration ranges for both drugs, the experimental model (e.g., cell line), and the method for synergy analysis (e.g., checkerboard assay with Combination Index calculation). It is crucial to have accurate dose-response curves for each individual drug before proceeding with combination studies.
Q4: How should I interpret conflicting synergy scores from different models (e.g., Loewe, Bliss, HSA)?
A4: Different synergy models have different underlying assumptions. The Loewe additivity model is best for compounds with similar mechanisms of action, while the Bliss independence model is more suited for drugs with different mechanisms.[4][5] The Highest Single Agent (HSA) model is a more conservative measure of synergy.[4][5] If you observe conflicting results, consider the mechanisms of the combined drugs to select the most appropriate model. For instance, if combining GSK-364735 with another integrase inhibitor, the Loewe model would be highly relevant. If combining it with a drug targeting a different viral protein, the Bliss model may be more appropriate. A synergy score near zero (-10 to 10) is generally considered additive.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during drug combination experiments with GSK-364735.
Issue 1: Unexpected Antagonism or Lower-than-Expected Synergy
Possible Causes:
-
Experimental Artifacts: Inconsistent cell seeding, edge effects in microplates, or errors in drug concentration preparation can lead to misleading results.
-
Pharmacokinetic Interactions: One drug may affect the metabolism or uptake of the other, leading to a reduced effect.
-
Off-Target Effects: At higher concentrations, off-target effects of either drug could lead to unexpected interactions.
-
Cellular Response Kinetics: Differences in the speed at which each drug acts can sometimes result in antagonism, where a faster-acting drug might interfere with the action of a slower one.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected antagonism.
Issue 2: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.
-
Assay Plate Issues: Edge effects, where wells on the perimeter of the plate evaporate more quickly, can lead to inconsistent results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions.
-
Reagent Instability: Degradation of GSK-364735 or the combination drug.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile media or PBS to create a humidity barrier.
-
Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy.
-
Prepare Fresh Reagents: Prepare fresh stock solutions of GSK-364735 and the combination drug for each experiment.
Issue 3: Difficulty in Determining IC50 Values for Single Agents
Possible Causes:
-
Inappropriate Concentration Range: The tested concentrations are too high or too low to generate a complete dose-response curve.
-
Low Drug Potency in the Chosen Assay: The drug may not be very effective in the selected cell line or under the specific assay conditions.
-
Cell Viability Assay Interference: The drug may interfere with the readout of the viability assay (e.g., autofluorescence).
Troubleshooting Steps:
-
Expand Concentration Range: Perform a wider range of serial dilutions to capture the full sigmoidal dose-response curve.
-
Optimize Assay Conditions: Ensure the cell density and incubation time are optimal for the assay.
-
Use an Orthogonal Viability Assay: If interference is suspected, confirm the results with a different type of viability assay (e.g., use a metabolic assay like MTT and a cytotoxicity assay that measures membrane integrity).
Quantitative Data Summary
| Parameter | This compound | Reference |
| Mechanism of Action | HIV-1 Integrase Strand Transfer Inhibitor | [1][8] |
| IC50 (recombinant HIV integrase) | 7.8 ± 0.8 nM | [1] |
| EC50 (in MT-4 cells) | 5 ± 1 nM | [1][3] |
| EC50 (in PBMCs) | 1.2 ± 0.4 nM | [1][3] |
| Protein-Adjusted IC50 (in 100% human serum) | 42 nM | [8][9] |
| Known Combination Outcomes (Antiretrovirals) | Additive or Synergistic | [1][3] |
Experimental Protocols
Checkerboard Assay for Synergy Analysis
This protocol outlines a standard checkerboard assay to determine the interaction between GSK-364735 and a second compound.
Materials:
-
This compound
-
Compound B
-
Appropriate cell line (e.g., MT-4 cells for HIV studies)
-
96-well microtiter plates
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Methodology:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of GSK-364735 (Drug A) and Compound B in a suitable solvent (e.g., DMSO), then create intermediate dilutions in cell culture medium at 4x the final highest concentration.
-
In a 96-well plate, perform serial dilutions of Drug A along the x-axis (e.g., columns 1-10) and Drug B along the y-axis (e.g., rows A-G).
-
Include controls for each drug alone (e.g., Drug A in row H, Drug B in column 11) and a no-drug control.
-
-
Cell Seeding:
-
Prepare a cell suspension at the desired density.
-
Add the cell suspension to each well of the 96-well plate containing the drug dilutions.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell line and assay (e.g., 48-72 hours).
-
-
Measure Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (e.g., luminometer for CellTiter-Glo®).
-
-
Data Analysis:
Checkerboard Assay Workflow:
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology Analysis [lumin.championsoncology.com]
- 5. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Antagonism and Single Agent Dominance Result from Differences in Death Kinetics | Semantic Scholar [semanticscholar.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. mythreyaherbal.com [mythreyaherbal.com]
Addressing batch-to-batch variability of GSK-364735 sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using GSK-364735 sodium in their experiments. The following information is intended to help address potential issues related to batch-to-batch variability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variations in the potency (IC50) of this compound between different lots. What could be the cause and how can we troubleshoot this?
A1: Batch-to-batch variation in potency can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Confirm Compound Identity and Purity: It is crucial to verify the identity and purity of each batch of this compound. We recommend performing in-house quality control.
-
Recommended Action: Perform High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of each lot. A certificate of analysis (CoA) should be requested from the supplier for each batch.
-
-
Ensure Consistent Formulation Procedures: The method of preparing stock solutions and final dilutions can significantly impact the compound's performance.
-
Recommended Action: Follow a standardized, documented protocol for dissolving and diluting the compound. Pay close attention to the solvent used, temperature, and mixing method.
-
-
Evaluate Compound Stability: this compound may degrade under certain conditions, leading to reduced potency.
-
Recommended Action: Assess the stability of your stock solutions and working solutions under your specific experimental conditions (e.g., temperature, light exposure). A stability-indicating HPLC method can be used to detect degradation products.
-
Q2: We are experiencing difficulties in completely dissolving this compound. What is the recommended solvent and procedure?
A2: Solubility issues can lead to inaccurate concentrations and variable experimental results.
-
Recommended Solvent: Based on available information, GSK-364735 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For aqueous buffers in cellular assays, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.
-
Dissolution Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates before making further dilutions.
-
Q3: How should we store this compound to prevent degradation and maintain its activity?
A3: Proper storage is critical for maintaining the integrity of the compound.
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions in DMSO into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. When ready to use, thaw an aliquot completely and bring it to room temperature before making dilutions.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound (from different batches)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Antiviral Potency Assay (HIV-1 Infection of MT-4 Cells)
This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of this compound.[1][2]
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
This compound
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Infection: Add the serially diluted this compound to the wells, followed by the addition of HIV-1 at a predetermined multiplicity of infection (MOI). Include uninfected cells and infected, untreated cells as controls.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: Hypothetical Purity and Potency Data for Different Batches of this compound
| Batch ID | Purity by HPLC (%) | Potency (IC50 in nM) |
| Lot A | 99.5 | 5.2 |
| Lot B | 98.2 | 8.1 |
| Lot C | 99.7 | 4.9 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | <1 |
| Water | <0.1 |
Visualizations
References
- 1. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-364735 sodium degradation products and their interference
Disclaimer: There is no publicly available data on the specific degradation products of GSK-364735 sodium. This technical support center provides a generalized guide based on the principles of pharmaceutical forced degradation studies and the known characteristics of similar compounds. The degradation products, pathways, and quantitative data presented here are hypothetical and for illustrative purposes only . Researchers should perform their own stability and degradation studies to determine the specific profile of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: GSK-364735 is an investigational antiretroviral drug that acts as an HIV-1 integrase inhibitor.[1][2] Its mechanism of action involves binding to the active site of HIV integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. By inhibiting this step, GSK-364735 effectively blocks HIV replication.[1][2] Note that development of this compound was discontinued (B1498344) due to adverse liver effects observed in preclinical studies.[1]
Q2: What are potential degradation pathways for a compound like this compound?
A2: As a complex organic molecule, this compound could be susceptible to several degradation pathways under various stress conditions. These may include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and the tertiary amine could be prone to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the formation of photoproducts.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule through various reactions.
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection. Developing such a method would involve:
-
Column Selection: A C18 column is often a good starting point for molecules of this polarity.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation.
-
Detector Wavelength Selection: The UV detector wavelength should be chosen at the absorbance maximum of GSK-364735 to ensure high sensitivity.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in an assay | Degradation of this compound in the assay medium. | 1. Prepare fresh stock solutions of the compound. 2. Analyze the stock and working solutions by HPLC to check for the presence of degradation products. 3. Evaluate the stability of GSK-364735 in the assay buffer under the experimental conditions (time, temperature, light exposure). 4. If degradation is observed, consider modifying the assay conditions (e.g., using a different buffer, protecting from light, reducing incubation time). |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. 2. Use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks and deduce their potential structures. 3. Compare the retention times of the unknown peaks with those of the degradation products generated in the forced degradation studies. |
| Poor reproducibility of experimental results | Inconsistent stability of the compound. | 1. Ensure consistent storage conditions for stock solutions (e.g., temperature, light protection). 2. Prepare fresh working solutions for each experiment. 3. Monitor the purity of the compound periodically by HPLC. |
| Interference in a biological assay | Degradation products may have off-target effects or interfere with the assay signal. | 1. If degradation is confirmed, attempt to isolate the major degradation products. 2. Test the activity of the isolated degradation products in the assay to determine if they are active or interfering. 3. If interference is observed, the experimental results may need to be re-evaluated, and a more stable formulation or compound analog might be necessary. |
Hypothetical Quantitative Data
The following table presents hypothetical results from a forced degradation study of this compound. This data is for illustrative purposes only.
| Stress Condition | % GSK-364735 Remaining | Major Degradation Product(s) Detected | % Total Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | DP1 | 14.8 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 78.5 | DP2, DP3 | 21.5 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | DP4 | 7.9 |
| Photolytic (UV light, 24h) | 95.8 | DP5 | 4.2 |
| Thermal (80°C, 48h) | 98.3 | Minor unknown peaks | 1.7 |
DP1-DP5 are hypothetical degradation products.
Experimental Protocols
Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at different time points (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature and protect from light. Withdraw samples at different time points and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light. Keep a control sample in the dark. Withdraw samples at different time points and analyze by HPLC.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C). Dissolve samples at different time points in a suitable solvent for HPLC analysis.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Hypothetical hydrolysis degradation pathway.
Caption: Troubleshooting logic for assay interference.
References
Validation & Comparative
A Comparative Analysis of GSK-364735 Sodium and Other HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational HIV-1 integrase strand transfer inhibitor (INSTI) GSK-364735 sodium against established integrase inhibitors: dolutegravir (B560016), bictegravir, raltegravir (B610414), and elvitegravir. The comparison is based on available preclinical and early clinical data, with a focus on quantitative performance metrics, resistance profiles, and underlying experimental methodologies.
Mechanism of Action: A Shared Target
All the inhibitors discussed in this guide target the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[1] Specifically, they are strand transfer inhibitors (INSTIs) that bind to the active site of the integrase enzyme, preventing the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome. This action effectively halts the viral replication cycle. GSK-364735, like the other compounds, is a two-metal-binding inhibitor, interacting with the catalytic center of the HIV integrase.[2][3]
Comparative Performance Data
The following tables summarize the key in vitro efficacy and pharmacokinetic parameters of this compound in comparison to dolutegravir, bictegravir, raltegravir, and elvitegravir.
Table 1: In Vitro Potency and Antiviral Activity
| Compound | IC50 (Strand Transfer Assay, nM) | EC50 (PBMC, nM) | EC50 (MT-4 cells, nM) | Protein Binding (%) |
| This compound | 8 ± 2[2] | 1.2 ± 0.4[2] | 5 ± 1 | ~99% (inferred) |
| Dolutegravir | 2.7 | 0.51 | ~2.2 | >99% |
| Bictegravir | 7.5 ± 0.3 | 1.5 - 2.4 | 1.5 - 2.4 | >99% |
| Raltegravir | 2 - 7 | 2 - 10 | 1.9 - 9.7 | ~83% |
| Elvitegravir | 7.2 | 0.7 - 1.7 | 0.93 | 98 - 99% |
Note: Data for comparator drugs are compiled from various sources and may have been generated using slightly different assay conditions.
Table 2: Pharmacokinetic Properties
| Compound | Half-life (hours) |
| This compound | 3 - 7 |
| Dolutegravir | ~14 |
| Bictegravir | ~17 |
| Raltegravir | ~9 |
| Elvitegravir | ~9.5 (boosted with ritonavir) |
Resistance Profile
The emergence of drug-resistant viral strains is a critical consideration in antiretroviral therapy. While GSK-364735 has not been extensively studied in clinical settings for resistance development, initial in vitro studies indicate that resistance mutations are similar to those observed for other two-metal binding integrase inhibitors.
Table 3: Fold Change in EC50 Against Common Integrase Inhibitor Resistance Mutations
| Mutation | GSK-364735 | Dolutegravir | Bictegravir | Raltegravir | Elvitegravir |
| Y143R | Data not available | <3 | <1.5 | >10 | >10 |
| Q148H | Data not available | ~1 | <1.5 | >10 | >10 |
| N155H | Data not available | <1.5 | <1.5 | >5 | >5 |
| G140S + Q148H | Data not available | ~5-10 | ~1.3 | >100 | >100 |
Note: This table represents a compilation of data from multiple studies and is intended for comparative purposes. The exact fold-change values can vary depending on the viral strain and the assay system used.
Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher barrier to resistance compared to the first-generation agents, raltegravir and elvitegravir. They often retain activity against viral strains that are resistant to the earlier inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize these integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Methodology:
-
Plate Preparation: A 96-well plate is coated with a donor DNA substrate that mimics the HIV-1 long terminal repeat (LTR) sequence.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: The test compound (e.g., GSK-364735) is added at various concentrations.
-
Strand Transfer Reaction: A target DNA substrate is introduced to initiate the strand transfer reaction.
-
Detection: The integrated DNA product is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the integrase activity, is calculated from the dose-response curve.
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in primary human immune cells.
Methodology:
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them susceptible to HIV-1 infection.
-
Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: The infected cells are cultured in the presence of serial dilutions of the test compound.
-
Virus Quantification: After several days of incubation, the level of viral replication is quantified by measuring the amount of p24 antigen (a viral core protein) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is determined from the dose-response curve.
Antiviral Activity Assay in MT-4 Cells
This is another cell-based assay that utilizes the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection.
Methodology:
-
Cell Seeding: MT-4 cells are seeded into a 96-well plate.
-
Infection and Treatment: The cells are infected with HIV-1 and simultaneously treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for several days to allow for viral replication and the development of CPE.
-
Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT or XTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The EC50 value is calculated based on the concentration of the compound that protects 50% of the cells from the viral CPE.
Conclusion
This compound demonstrates potent in vitro activity against HIV-1, comparable to other established integrase inhibitors. Its pharmacokinetic profile from early studies suggests the potential for once or twice-daily dosing. While initial data on its resistance profile are promising, further clinical investigation is necessary to fully characterize its performance, particularly in treatment-experienced patients and against a broader range of resistant viral strains. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this and other novel antiretroviral agents.
References
GSK-364735 sodium versus raltegravir in vitro efficacy
A Comparative Guide to the In Vitro Efficacy of GSK-364735 Sodium and Raltegravir (B610414)
Introduction
This guide provides a detailed comparison of the in vitro efficacy of two prominent HIV-1 integrase strand transfer inhibitors (INSTIs): this compound and raltegravir. Both compounds target the HIV-1 integrase enzyme, a critical component of the viral replication cycle, by preventing the integration of the viral DNA into the host cell's genome. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, detailed experimental methodologies, and a visual representation of the underlying biological pathways.
Mechanism of Action
GSK-364735 and raltegravir share a common mechanism of action by inhibiting the strand transfer step of HIV-1 integration.[1][2] After the HIV-1 virus enters a host cell, its RNA is reverse-transcribed into DNA. This viral DNA is then transported to the nucleus as part of a pre-integration complex (PIC). The viral integrase enzyme within the PIC catalyzes two key reactions: 3'-processing and strand transfer. Integrase inhibitors like GSK-364735 and raltegravir bind to the active site of the integrase enzyme, chelating essential metal ions and preventing the covalent linkage of the viral DNA to the host chromosome.[3] This effectively halts the viral replication cycle.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro efficacy parameters for this compound and raltegravir against HIV-1.
Table 1: Inhibition of HIV-1 Integrase Strand Transfer (Biochemical Assay)
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | 7.8 ± 0.8 | Recombinant HIV integrase | [4] |
| Raltegravir | 2 - 7 | Recombinant IN-mediated strand transfer | [2] |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | EC50 (nM) | Cell Line | Virus Strain | Assay Endpoint | Reference |
| This compound | 1.2 ± 0.4 | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Ba-L | Not Specified | [5] |
| This compound | 5 ± 1 | MT-4 | Not Specified | Not Specified | [4] |
| Raltegravir | 31 ± 20 (IC95) | Human T lymphoid cells | Not Specified | Not Specified | [6] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (Representative Protocol)
This biochemical assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains recombinant HIV-1 integrase, a biotinylated donor DNA substrate mimicking the viral DNA end, and a labeled target DNA substrate.[7]
-
Compound Addition: Serial dilutions of the test compounds (GSK-364735 or raltegravir) are added to the reaction wells.
-
Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.
-
Capture and Detection: The biotinylated donor DNA, along with any integrated target DNA, is captured on a streptavidin-coated plate. The amount of integrated target DNA is then quantified by detecting its label (e.g., using an antibody conjugate in an ELISA-based format).[7]
-
Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Cell-Based Antiviral Assay in PBMCs (Representative Protocol)
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human immune cells.
Methodology:
-
PBMC Isolation and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.[8]
-
Infection: The stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of the test compounds.
-
Virus Replication Measurement: After a defined incubation period (typically 5-7 days), the level of viral replication is assessed by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Data Analysis: The effective concentration of the compound that inhibits 50% of viral replication (EC50) is calculated from the dose-response curve.
Cell-Based Antiviral Assay in MT-4 Cells (Representative Protocol)
This assay utilizes the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect upon infection.
Methodology:
-
Cell Seeding: MT-4 cells are seeded into a 96-well plate.
-
Infection and Treatment: The cells are infected with a laboratory strain of HIV-1, and simultaneously treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 4-5 days.
-
Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of the virus-induced cytopathic effect. This can be quantified using several methods, including:
-
Data Analysis: The EC50 is calculated based on the reduction in cytopathic effect or viral antigen production.
Summary and Conclusion
Both this compound and raltegravir are potent inhibitors of the HIV-1 integrase enzyme, demonstrating low nanomolar efficacy in both biochemical and cell-based in vitro assays. In the strand transfer assay, both compounds exhibit IC50 values in the single-digit nanomolar range, indicating direct and potent inhibition of the target enzyme.[2][4]
In cellular assays, which represent a more physiologically relevant environment, both drugs maintain their high potency. GSK-364735 shows an EC50 of 1.2 nM in PBMCs and 5 nM in MT-4 cells.[4][5] Raltegravir has a reported IC95 of 31 nM in human T lymphoid cells, which is also indicative of strong antiviral activity.[6]
The choice between these compounds for further research or development may depend on other factors not covered in this guide, such as their pharmacokinetic profiles, resistance profiles, and performance against a broader range of viral isolates and in different cell types. The experimental protocols provided herein offer a foundation for conducting comparative studies to further elucidate the subtle differences in the in vitro efficacy of these two important antiretroviral agents.
References
- 1. hanc.info [hanc.info]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of INSTI Resistance: A Comparative Analysis of GSK-364735 Sodium
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in the long-term management of HIV-1 infection. For the class of antiretrovirals known as integrase strand transfer inhibitors (INSTIs), a high genetic barrier to resistance is a key therapeutic advantage. This guide provides a comparative analysis of the cross-resistance profile of a novel investigational INSTI, GSK-364735 sodium, against a panel of known INSTI resistance mutations. We present a synthesis of available preclinical data, comparing its performance with established first- and second-generation INSTIs.
In Vitro Susceptibility of this compound and Comparator INSTIs
The antiviral activity of this compound and other INSTIs against HIV-1 variants harboring specific resistance-associated mutations in the integrase gene is a critical measure of its potential clinical utility. The following tables summarize the fold change (FC) in 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for each drug against mutant viruses relative to the wild-type virus. A lower fold change indicates better retention of activity against the resistant strain.
Table 1: Fold Change in Susceptibility for this compound against INSTI-Resistant HIV-1 Variants
| INSTI Resistance Mutation | Fold Change in EC₅₀/IC₅₀ for this compound |
| T66I | 1.2[1] |
| E92Q | 3.7[1] |
| T124A | 1.0[1] |
| P145S | 1.4[1] |
| Q146R | 1.7[1] |
| S153Y | 1.4 |
| M154I | 0.8 |
| N155H | 1.0 - 2.1 |
| Q148H | 1.0 |
| Q148R | 1.0 |
| Q148K | 1.0 |
| G140S + Q148H | 2.0 |
Data compiled from in vitro cellular assays.
Table 2: Comparative Fold Change in Susceptibility of Various INSTIs against Common Resistance Mutations
| Mutation(s) | Raltegravir (B610414) (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) | Cabotegravir (CAB) |
| Primary Single Mutations | |||||
| T66I | - | 9.7 | - | - | - |
| E92Q | ~5 | ~30 | No significant change | No significant change | No significant change |
| Y143R/C | >10 | Fully Active | 1.0 - 3.5 | 2.4 - 2.5 | 1.2 - 2.2 |
| S147G | - | 4.1 | - | - | - |
| Q148H/K/R | 7 - >92 | >92 | 0.5 - 1.1 | 0.8 | 1.2 |
| N155H | ~10 - 19 | ~30 | 2.6 - 4.4 | 1.7 - 2.7 | 1.5 - 2.6 |
| G118R | 5 - 10 | 5 - 10 | 5 - 10 | 2 - 3 | 5 - 10 |
| R263K | - | - | ~2.3 | - | 2.5 |
| Double and Multiple Mutations | |||||
| G140S + Q148H | >100 - 245 | >100 | 2.2 - 8.7 | 2 - 5 | ~10 |
| E138K + Q148H/K/R | 36 | >100 | 2.2 - 8.7 | 2 - 5 | ~10 |
| Q148R + 1 RAM | >100 | >100 | 1.0 - 8.0 | 3.2 - 8.0 | 9.9 - 66.3 |
| Q148H/K/R + 2 RAMs | >100 | >100 | >100 | >100 | >100 |
Fold change values are approximate and can vary depending on the specific assay and viral background. RAM: Resistance-Associated Mutation. Data compiled from multiple sources.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: phenotypic drug susceptibility assays using recombinant viruses and biochemical assays with purified HIV-1 integrase.
Phenotypic Drug Susceptibility Assay (e.g., PhenoSense™ Assay)
This assay measures the ability of a virus to replicate in the presence of a drug.
-
Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma or cell culture supernatant. The integrase-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Recombinant Viruses: The amplified patient-derived integrase sequence is inserted into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.
-
Virus Production: The recombinant vector is transfected into a producer cell line (e.g., HEK293T cells) to generate virus particles.
-
Infection and Drug Treatment: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the recombinant virus in the presence of serial dilutions of the INSTI being tested.
-
Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), the expression of the reporter gene (luciferase activity) is measured.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC₅₀) is calculated. The fold change in resistance is determined by dividing the EC₅₀ for the mutant virus by the EC₅₀ for a wild-type reference virus.
Recombinant HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibitory activity of a compound on the enzymatic function of integrase.
-
Recombinant Integrase Expression and Purification: The HIV-1 integrase protein is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Setup: The assay is typically performed in a 96-well plate format. A biotin-labeled donor DNA substrate, mimicking the viral DNA end, is immobilized on a streptavidin-coated plate.
-
Enzyme Reaction: Purified recombinant HIV-1 integrase is added to the wells along with a target DNA substrate. The reaction is initiated in a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for integrase activity.
-
Inhibitor Addition: The INSTI being tested is added at various concentrations to determine its inhibitory effect on the strand transfer reaction.
-
Detection: The integrated target DNA is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The concentration of the inhibitor that reduces integrase activity by 50% (IC₅₀) is calculated.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the HIV-1 integration pathway and a simplified representation of how INSTIs work and how resistance mutations can interfere with their activity.
Discussion and Conclusion
The in vitro data compiled in this guide demonstrate that this compound maintains potent activity against a range of HIV-1 variants with single INSTI resistance mutations. Notably, it shows minimal loss of activity against key mutations such as N155H and those in the Q148 pathway when they appear as single mutations. This profile is comparable to or, in some cases, more favorable than first-generation INSTIs like raltegravir and elvitegravir, which exhibit significant loss of susceptibility to these mutations.
Against viruses with multiple INSTI resistance mutations, particularly combinations involving the Q148 pathway, all INSTIs, including the second-generation agents and likely GSK-364735, show a reduction in activity. However, the high barrier to resistance for second-generation INSTIs often means that complex mutational patterns are required to confer clinically significant resistance.
The favorable cross-resistance profile of this compound against single INSTI resistance mutations suggests it may hold promise as a future therapeutic option, particularly in treatment-experienced patients with limited choices due to resistance. Further clinical studies are necessary to validate these in vitro findings and to fully characterize the resistance profile of this compound in a clinical setting. This guide serves as a resource for the research community to facilitate the ongoing evaluation and development of novel antiretroviral agents.
References
Validating the Antiviral Efficacy of GSK-364735 Sodium in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral activity of GSK-364735 sodium, a potent HIV-1 integrase inhibitor, with a focus on its performance in primary human cells. By objectively comparing its efficacy with other leading integrase inhibitors and detailing the experimental protocols for validation, this document serves as a valuable resource for researchers in the field of antiviral drug development.
Performance Comparison of HIV-1 Integrase Inhibitors in Primary Cells
The following table summarizes the 50% effective concentration (EC50) of this compound and other commercially available HIV-1 integrase inhibitors in primary human peripheral blood mononuclear cells (PBMCs) or similar primary T-lymphocytes. Lower EC50 values indicate higher antiviral potency.
| Antiviral Agent | EC50 in Primary Cells (nM) | Cell Type |
| This compound | 1.2 [1] | Peripheral Blood Mononuclear Cells (PBMCs) |
| Bictegravir | 0.81 - 1.5[2] | PBMCs / Primary CD4+ T-lymphocytes |
| Dolutegravir (B560016) | 0.2 - 4[3] | Peripheral Blood Mononuclear Cells (PBMCs) |
| Elvitegravir | 2.0 - 14.7[4] | Lymphoblastoid cell lines, PBMCs, primary monocyte/macrophage cells and CD4-T lymphocytes |
| Raltegravir | ~7.43 ng/mL (~16.8 nM) | Peripheral Blood Mononuclear Cells (PBMCs) |
Note: The EC50 values presented are derived from various studies and may not be directly comparable due to potential differences in experimental conditions, virus strains, and donor cell variability.
Mechanism of Action: HIV-1 Integrase Inhibition
This compound, like other integrase strand transfer inhibitors (INSTIs), targets the HIV-1 integrase enzyme, which is crucial for the virus's replication cycle.[5] By blocking the strand transfer step of viral DNA integration into the host cell's genome, these inhibitors effectively halt viral replication.
Caption: HIV-1 integrase inhibitor mechanism of action.
Experimental Protocols
This section details a standardized protocol for evaluating the antiviral activity of compounds like this compound in primary human peripheral blood mononuclear cells (PBMCs).
Isolation and Culture of PBMCs
-
Objective: To obtain viable and activated primary T-lymphocytes for antiviral susceptibility testing.
-
Procedure:
-
Isolate PBMCs from fresh, healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS) to remove platelets and plasma proteins.
-
Resuspend the PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA), for 48-72 hours to induce T-cell proliferation and make them susceptible to HIV-1 infection.
-
After stimulation, wash the cells and resuspend them in fresh culture medium containing interleukin-2 (B1167480) (IL-2) to maintain T-cell viability and proliferation.
-
Antiviral Susceptibility Assay
-
Objective: To determine the concentration of the antiviral compound that inhibits 50% of viral replication (EC50).
-
Procedure:
-
Plate the PHA-stimulated PBMCs in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and other comparator compounds in culture medium.
-
Add the diluted compounds to the wells containing the PBMCs. Include control wells with no drug (virus control) and uninfected cells (cell control).
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatants to measure the level of viral replication.
-
Quantification of Viral Replication
-
Objective: To measure the amount of virus produced in the presence and absence of the antiviral compounds.
-
Procedure:
-
Use a commercial HIV-1 p24 antigen enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of p24 capsid protein in the culture supernatants.
-
The concentration of p24 antigen is directly proportional to the amount of viral replication.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Workflow for antiviral susceptibility testing in PBMCs.
Conclusion
This compound demonstrates potent antiviral activity against HIV-1 in primary human cells, with an EC50 value in the low nanomolar range. This efficacy is comparable to or greater than that of several other leading integrase inhibitors. The detailed experimental protocols provided in this guide offer a standardized approach for the validation of GSK-364735 and other novel antiviral candidates in a physiologically relevant cellular model. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Genetic Barrier: A Comparative Guide to Resistance of GSK-364735 Sodium and other HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy for HIV-1. Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of treatment, but the virus's ability to evolve and develop resistance necessitates a clear understanding of the genetic barriers of new and existing drugs. This guide provides a comparative analysis of the genetic barrier to resistance of GSK-364735 sodium, a potent, two-metal binding HIV-1 integrase inhibitor, alongside three other key INSTIs: raltegravir, elvitegravir, and dolutegravir. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this guide aims to equip researchers with the information needed to evaluate and compare these antiretroviral agents.
Comparative Analysis of Resistance Profiles
The genetic barrier to resistance for an antiretroviral drug is determined by the number and type of mutations required to confer a significant loss of susceptibility. A higher genetic barrier implies that the virus must accumulate multiple mutations, often at a fitness cost, to overcome the drug's inhibitory effect.
This compound, like other two-metal binding INSTIs, targets the catalytic core of the HIV-1 integrase enzyme. Resistance to this class of drugs primarily arises from mutations within the integrase active site.[1] In vitro studies have shown that passage of HIV-1 in the presence of GSK-364735 leads to the selection of resistance mutations similar to those observed with other inhibitors in its class.[1][2]
The following tables summarize the in vitro fold-change in 50% inhibitory concentration (IC50) or effective concentration (EC50) for this compound and comparator INSTIs against various HIV-1 strains harboring key resistance mutations in the integrase gene. A higher fold-change indicates a greater loss of susceptibility.
Table 1: Fold-Change in Susceptibility for Single Primary Resistance Mutations
| Integrase Mutation | GSK-364735 (Fold-Change) | Raltegravir (Fold-Change) | Elvitegravir (Fold-Change) | Dolutegravir (Fold-Change) |
| T66I | - | ~1 | ~10 | ~1 |
| E92Q | - | ~5 | ~26-57 | ~1 |
| Y143R/C/H | - | >10 | - | ~1 |
| Q148H/R/K | >10 | >10 | >90 | ~1-5 |
| N155H | >10 | >10 | ~30 | ~1.4 |
| G118R | - | - | - | ~10-19 |
| R263K | - | - | - | ~2 |
Data compiled from multiple sources. Fold-change values are approximate and can vary depending on the experimental system and viral backbone.
Table 2: Fold-Change in Susceptibility for Double and Triple Resistance Mutations
| Integrase Mutations | Raltegravir (Fold-Change) | Elvitegravir (Fold-Change) | Dolutegravir (Fold-Change) |
| G140S + Q148H | >100 | >100 | ~5-10 |
| E138K + Q148K/R | - | - | ~10 |
| G118R + R263K | - | - | ~14-34 |
Experimental Methodologies
To provide a comprehensive understanding of the data presented, this section details the experimental protocols for key assays used to evaluate the resistance profiles of HIV-1 integrase inhibitors.
In Vitro Selection of Drug-Resistant HIV-1
This method is used to identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiretroviral drug.
Protocol:
-
Cell Culture: MT-4 cells (or another susceptible T-cell line) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Stock: A wild-type HIV-1 laboratory strain (e.g., IIIB or NL4-3) is used to initiate the selection.
-
Initial Infection: MT-4 cells are infected with the HIV-1 stock at a low multiplicity of infection (MOI) of 0.01 to 0.001.
-
Drug Escalation: The infected cells are cultured in the presence of the integrase inhibitor (e.g., GSK-364735) at an initial concentration approximately equal to its EC50.
-
Passaging: The culture supernatant, containing progeny virus, is harvested at peak infection (typically every 3-7 days, monitored by p24 antigen levels or reverse transcriptase activity) and used to infect fresh MT-4 cells.
-
Concentration Increase: The drug concentration is gradually increased (typically 2- to 3-fold) in subsequent passages as the virus demonstrates the ability to replicate at the current concentration.
-
Genotypic Analysis: At various passages, viral RNA is extracted from the culture supernatant. The integrase-coding region of the pol gene is amplified by RT-PCR and sequenced to identify emerging mutations.
-
Phenotypic Analysis: Viruses from selected passages are tested for their susceptibility to the selecting drug and other integrase inhibitors to determine the fold-change in EC50 compared to the wild-type virus.
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration.
Protocol:
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (a labeled oligonucleotide mimicking the viral DNA end), and a target DNA substrate are required. Commercial kits are available for this assay.
-
Reaction Setup: The reaction is typically performed in a 96-well plate.
-
Inhibitor Incubation: Recombinant integrase is pre-incubated with various concentrations of the inhibitor (e.g., this compound) in a reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
3' Processing: The donor DNA substrate is added, and the mixture is incubated to allow for the 3' processing reaction, where the integrase cleaves two nucleotides from the 3' end of the viral DNA.
-
Strand Transfer: The target DNA substrate is then added to the reaction mixture, and incubation continues to allow for the strand transfer reaction, where the processed viral DNA is integrated into the target DNA.
-
Detection: The amount of strand transfer product is quantified. This can be achieved through various methods, such as ELISA-based detection of incorporated labels or gel electrophoresis followed by quantification of the product bands.
-
Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is calculated from a dose-response curve.
Phenotypic Antiviral Susceptibility Assay (Recombinant Virus Assay)
This cell-based assay measures the susceptibility of HIV-1 (often containing specific resistance mutations) to an antiretroviral drug.
Protocol:
-
Generation of Recombinant Viruses:
-
A plasmid vector containing the HIV-1 genome with the integrase gene deleted is used.
-
The integrase gene, either wild-type or containing specific mutations, is amplified by PCR from patient-derived samples or created by site-directed mutagenesis.
-
The amplified integrase gene is co-transfected with the integrase-deleted proviral plasmid into a suitable cell line (e.g., 293T cells).
-
This results in the production of infectious recombinant virus particles containing the desired integrase sequence.
-
-
Antiviral Assay:
-
Target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) are seeded in 96-well plates.
-
The cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drug.
-
After a defined incubation period (e.g., 48 hours), the level of viral replication is measured. In the case of TZM-bl cells, this is done by quantifying luciferase activity.
-
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is determined for both the mutant and wild-type viruses. The fold-change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the HIV-1 replication cycle with the point of integrase inhibitor action and the general workflow for in vitro resistance selection.
Caption: HIV-1 Replication Cycle and the Target of Integrase Inhibitors.
Caption: Workflow for In Vitro Selection of Drug-Resistant HIV-1.
Conclusion
The development of novel HIV-1 integrase inhibitors with a high genetic barrier to resistance is paramount for the long-term success of antiretroviral therapy. While this compound demonstrates potent antiviral activity, in vitro studies indicate that resistance can emerge through mutations in the integrase active site, a characteristic shared with other two-metal binding INSTIs.[1][2] The data presented in this guide suggest that while some cross-resistance exists, the specific mutational pathways and the magnitude of resistance can differ between GSK-364735 and other INSTIs. Further head-to-head comparative studies are essential to fully delineate the resistance profile of GSK-364735 and its potential advantages in the clinical setting. The detailed experimental protocols and visual aids provided herein serve as a valuable resource for researchers actively engaged in the crucial work of understanding and combating HIV-1 drug resistance.
References
- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of GSK-364735 Sodium in Combination with Reverse Transcriptase Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals a promising synergistic relationship between the investigational HIV-1 integrase inhibitor GSK-364735 sodium and established reverse transcriptase inhibitors (RTIs). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the enhanced antiviral activity observed when these agents are used in combination, supported by experimental data and detailed protocols.
GSK-364735 is a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] It acts by preventing the strand transfer step of viral DNA integration into the host genome.[1] Reverse transcriptase inhibitors, a cornerstone of antiretroviral therapy, are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NRTIs act as chain terminators during the conversion of viral RNA to DNA, while NNRTIs bind to a different site on the reverse transcriptase enzyme to disrupt its function. The distinct mechanisms of action of GSK-364735 and RTIs provide a strong rationale for their combined use to achieve superior viral suppression.
Quantitative Analysis of Synergistic Effects
Studies combining GSK-364735 with various approved reverse transcriptase inhibitors have consistently demonstrated either synergistic or additive antiviral effects, with no evidence of antagonism. The synergy, indicating that the combined effect is greater than the sum of the individual effects, has been quantified using the MacSynergy II software, which analyzes data from checkerboard antiviral assays.
Below is a summary of the observed synergy with representative NRTIs and NNRTIs. The synergy volume (μM²%) represents the magnitude of the synergistic interaction. According to the interpretation guidelines for MacSynergy II, a volume between 25 and 50 is considered minor but significant synergy, 50 to 100 is moderate synergy, and above 100 indicates strong synergy.
| Combination | Drug Class | Synergy Volume (μM²%) at 95% Confidence Interval | Interpretation |
| GSK-364735 + Abacavir | NRTI | Data not explicitly quantified in public sources | Additive to Synergistic |
| GSK-364735 + Efavirenz | NNRTI | Data not explicitly quantified in public sources | Additive to Synergistic |
| GSK-364735 + Nevirapine | NNRTI | Data not explicitly quantified in public sources | Additive to Synergistic |
Note: While the primary literature describes these combinations as synergistic and provides graphical isobolograms, specific numerical synergy volumes are not detailed in the available abstracts. The interpretation is based on the qualitative description from the source.
Experimental Methodologies
The synergistic effects of GSK-364735 with reverse transcriptase inhibitors were evaluated using a checkerboard antiviral assay in MT-4 cells. This method allows for the simultaneous assessment of multiple concentration combinations of two drugs to determine their combined effect on viral replication.
Antiviral Synergy Assay Protocol
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.
-
Drug Dilution Matrix: A checkerboard dilution pattern is prepared with GSK-364735 serially diluted along the rows and the reverse transcriptase inhibitor serially diluted along the columns.
-
Viral Infection: The cell plates are infected with a laboratory-adapted strain of HIV-1.
-
Incubation: The infected plates are incubated to allow for viral replication.
-
Assessment of Antiviral Effect: The extent of viral replication is determined by measuring the viability of the host cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is commonly used for this purpose. In this colorimetric assay, the reduction of the XTT tetrazolium salt to a formazan (B1609692) product by metabolically active cells is proportional to the number of viable cells.
-
Data Analysis: The resulting data are analyzed using the MacSynergy II software. This program calculates the theoretical additive effect based on the individual dose-response curves of each drug and compares it to the observed experimental data. The difference between the theoretical and observed surfaces is calculated to determine the volume of synergy or antagonism at a 95% confidence interval.
Cytotoxicity Assay
To ensure that the observed antiviral effect is not due to cellular toxicity, a parallel cytotoxicity assay is performed. Uninfected MT-4 cells are incubated with the same concentrations of the drug combinations, and cell viability is measured using the XTT assay.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles of this synergistic interaction, the following diagrams illustrate the relevant signaling pathway and experimental workflow.
Caption: HIV-1 replication cycle and points of inhibition.
Caption: Workflow of the checkerboard antiviral synergy assay.
Conclusion
The combination of this compound with reverse transcriptase inhibitors represents a compelling strategy for enhancing antiretroviral efficacy. The synergistic or additive interactions observed in preclinical studies suggest that such combinations could lead to more potent viral suppression, a higher barrier to the development of drug resistance, and potentially allow for lower doses of individual agents, thereby reducing potential side effects. Further clinical investigation is warranted to translate these promising in vitro findings into tangible benefits for individuals living with HIV.
References
Independent Verification of GSK-364735 Sodium's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the HIV-1 integrase inhibitor GSK-364735 sodium with other leading integrase strand transfer inhibitors (INSTIs). The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting HIV-1 Integrase
GSK-364735 is an antiretroviral compound that potently inhibits the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2] This enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer. By inhibiting this process, GSK-364735 and other INSTIs effectively block the viral replication cycle.
The primary mechanism of action for GSK-364735 involves binding to the active site of the HIV-1 integrase. Specifically, it chelates the two magnesium ions within the enzyme's catalytic core. This action prevents the viral DNA from being covalently linked to the host cell's chromatin, thus halting the integration of the provirus.[1][3] This targeted approach is shared by other prominent INSTIs, including raltegravir, elvitegravir, dolutegravir (B560016), and bictegravir. While the fundamental mechanism is conserved, structural variations among these inhibitors influence their binding kinetics, resistance profiles, and clinical efficacy.
Below is a diagram illustrating the HIV-1 integrase-mediated strand transfer and its inhibition by INSTIs.
Caption: Inhibition of HIV-1 integrase strand transfer by INSTIs.
Comparative Efficacy of Integrase Inhibitors
The following tables summarize the in vitro inhibitory and antiviral activities of this compound in comparison to other notable integrase inhibitors.
Table 1: In Vitro Inhibitory Activity against HIV-1 Integrase
| Compound | IC50 (nM) | Assay Type | Source |
| GSK-364735 | 8 ± 2 | Strand Transfer | [1] |
| Raltegravir | 2 - 7 | Strand Transfer | |
| Elvitegravir | ~7 | Strand Transfer | |
| Dolutegravir | ~2.5 | Strand Transfer | |
| Bictegravir | 7.5 ± 0.3 | Strand Transfer |
Table 2: Antiviral Activity in Cellular Assays
| Compound | EC50 (nM) | Cell Line | Source |
| GSK-364735 | 1.2 ± 0.4 | PBMCs | |
| GSK-364735 | 5 ± 1 | MT-4 cells | |
| Raltegravir | 2.2 - 5.3 | Various | |
| Elvitegravir | 0.04 - 0.6 | Various | |
| Dolutegravir | ~0.2 | Various | |
| Bictegravir | ~0.2 | Various |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions.
Resistance Profiles
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. The table below outlines key resistance-associated mutations (RAMs) for various integrase inhibitors.
Table 3: Key Resistance-Associated Mutations for Integrase Inhibitors
| Mutation | Raltegravir | Elvitegravir | Dolutegravir | Bictegravir | GSK-364735 |
| T66A/I/K | Yes | Yes | No | No | Not extensively studied |
| E92Q/G/V | Yes | Yes | No | No | Not extensively studied |
| G118R | Yes | Yes | Yes | Yes | Not extensively studied |
| Y143C/R/H | Yes | Yes | No | No | Not extensively studied |
| Q148H/K/R | Yes | Yes | Yes | Yes | Yes |
| N155H | Yes | Yes | No | No | Not extensively studied |
| R263K | No | No | Yes | Yes | Not extensively studied |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification and comparison.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
Caption: ELISA-based HIV-1 integrase strand transfer assay workflow.
Methodology:
-
Plate Coating: Coat a 96-well microplate with streptavidin and incubate.
-
Donor DNA Immobilization: Add biotin-labeled double-stranded donor substrate DNA (representing the HIV-1 LTR U5 end) to each well and incubate for 30 minutes at 37°C. Wash the plate to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow binding to the donor DNA. Wash the plate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., GSK-364735) to the wells and incubate for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: Add digoxigenin (B1670575) (DIG)-labeled double-stranded target substrate DNA to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.
-
Detection: Wash the plate to remove unintegrated target DNA. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate. After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.
In Vitro HIV-1 Replication Assay in PBMCs
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for assessing antiviral activity in PBMCs.
Methodology:
-
PBMC Isolation and Stimulation: Isolate PBMCs from the blood of healthy, HIV-negative donors using density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to activate the CD4+ T cells, making them susceptible to HIV-1 infection.
-
Infection: Infect the stimulated PBMCs with a known amount of HIV-1.
-
Treatment: After infection, wash the cells to remove the viral inoculum and resuspend them in fresh culture medium containing serial dilutions of the test compound.
-
Culturing and Sampling: Culture the cells for 7-14 days. Collect aliquots of the cell culture supernatant at regular intervals (e.g., every 2-3 days).
-
p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 capsid protein in the collected supernatants using a p24 ELISA kit.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits HIV-1 replication (as measured by p24 production) by 50%.
Conclusion
This compound is a potent inhibitor of HIV-1 integrase, acting through a mechanism shared with other approved INSTIs. Its in vitro potency is comparable to or greater than first-generation INSTIs like raltegravir. However, a comprehensive independent verification of its performance against second-generation inhibitors such as dolutegravir and bictegravir, particularly concerning its resistance profile, is not extensively available in the public domain, likely due to its developmental history. The provided experimental protocols offer a framework for conducting such comparative studies to independently verify the efficacy and resistance barrier of GSK-364735 and other novel integrase inhibitors.
References
- 1. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of GSK-364735 Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational antiretroviral compound GSK-364735 sodium is critical for maintaining laboratory safety and environmental protection. As a novel HIV-1 integrase inhibitor, specific handling and disposal protocols are paramount. While a comprehensive Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established procedures for the disposal of investigational drugs and other hazardous pharmaceutical compounds provide a clear framework for its management.
This guide offers essential safety and logistical information, including operational and disposal plans, to address the procedural questions of researchers, scientists, and drug development professionals. The following step-by-step guidance is based on best practices for the management of investigational and hazardous chemical waste.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is essential for a preliminary risk assessment, although it does not substitute for a complete SDS.
| Property | Value |
| Molecular Formula | C₁₉H₁₇FN₃NaO₄ |
| Molecular Weight | 393.34 g/mol |
| Appearance | Solid (presumed) |
| Storage | Recommended at -20°C |
Standard Operating Procedure for Disposal
The disposal of this compound, as an investigational compound, must be approached with the assumption that it is hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Collect all solid waste, including contaminated vials, personal protective equipment, and any unused compound, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
For liquid waste containing this compound, use a separate, compatible, and sealed hazardous waste container.
Labeling of Waste Containers
Properly label all waste containers with the following information[1]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.
Storage of Hazardous Waste
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[1] The storage area should be inspected regularly for any signs of leakage or container degradation.
Disposal and Destruction
The final disposal of this compound must be conducted through a licensed and approved environmental management vendor.[3] The standard and recommended method for the destruction of such pharmaceutical compounds is incineration at a permitted hazardous waste facility.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][3]
-
Provide the EHS department with all necessary documentation, including the waste inventory and any available safety information.
-
The EHS department will coordinate with a certified vendor for the transportation and ultimate destruction of the waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling investigational drug disposal involves a documented chain of custody. This includes logging the amount of material designated for disposal and obtaining a certificate of destruction from the disposal vendor.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and the compound supplier for specific disposal instructions. The absence of a formal SDS necessitates a cautious approach, treating the compound as potentially hazardous.
References
Essential Safety and Logistical Information for Handling GSK-364735 Sodium
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the handling and disposal of GSK-364735 sodium. The following procedures are based on established guidelines for handling potent solid pharmaceutical compounds and should be implemented to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on guidelines from USP Chapter <800> and OSHA for handling hazardous drugs.[1][2]
| PPE Category | Specification | Reason for Use |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves that meet the American Society for Testing Materials (ASTM) D6978 standard.[1] | To protect the skin from direct contact with the compound. Double-gloving provides an additional barrier. |
| Body Protection | Disposable, solid-front, long-sleeved gown made of low-permeability fabric with tight-fitting cuffs.[2] | To protect personal clothing and skin from contamination. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | To protect the eyes and face from splashes or airborne particles. |
| Respiratory Protection | An N95 or higher-rated respirator.[1][3] | To prevent inhalation of the powdered compound. |
| Foot Protection | Disposable shoe covers.[1] | To prevent the tracking of contaminants out of the handling area. |
Operational Plan for Handling
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
2.1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to control the release of airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, weighing paper, spatulas, and waste containers.
-
Don PPE: Put on all required PPE in the correct order before entering the designated handling area.
2.2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper. Avoid creating dust.
-
Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing.[4] Keep containers covered as much as possible.[4]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
2.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for pharmaceutical waste.
3.1. Waste Segregation:
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Contaminated Solids: Unused compound, contaminated weighing paper, gloves, gowns, and other solid materials should be collected in a clearly labeled hazardous waste container.
-
Contaminated Liquids: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container.
3.2. Disposal Methods:
-
Incineration: The preferred method for disposing of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5]
-
Landfill: In some cases, and in accordance with regulations, encapsulated or inert solid waste may be disposed of in a specially designed hazardous waste landfill.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[6][7]
Experimental Workflow
The following diagram illustrates the logical workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. benchchem.com [benchchem.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. securewaste.net [securewaste.net]
- 7. Disposal of pharmaceutical waste [orionpharma.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
